[2-(1H-pyrazol-1-yl)butyl]amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyrazol-1-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-7(6-8)10-5-3-4-9-10/h3-5,7H,2,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOBJXUYGIUPGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)N1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302918 | |
| Record name | β-Ethyl-1H-pyrazole-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173099-46-1 | |
| Record name | β-Ethyl-1H-pyrazole-1-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1173099-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Ethyl-1H-pyrazole-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of [2-(1H-pyrazol-1-yl)butyl]amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel chemical entity, [2-(1H-pyrazol-1-yl)butyl]amine. Pyrazole-containing compounds are a significant class of heterocycles in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3][4][5] This document outlines a plausible synthetic route to this compound, detailed experimental protocols, and a full characterization workflow. The information presented herein is intended to enable researchers and drug development professionals to synthesize, identify, and further investigate the potential therapeutic applications of this compound.
Introduction
The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives demonstrating anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The unique structural features of the pyrazole ring, including its aromaticity and ability to participate in hydrogen bonding, contribute to its diverse pharmacological profiles. The target molecule, this compound (CAS 933736-10-8), incorporates a pyrazole moiety linked to a butylamine chain. This combination of a heterocyclic ring and a flexible amine-containing side chain presents an interesting candidate for biological screening and lead optimization. This guide details a proposed synthetic pathway and the necessary analytical techniques for its successful characterization.
Proposed Synthesis
A retro-synthetic analysis suggests a straightforward approach to the synthesis of this compound, commencing with the N-alkylation of pyrazole with a suitable electrophile, followed by the conversion of a functional group to the desired amine. A proposed two-step synthesis is outlined below.
Logical Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed experimental procedures for the proposed synthesis.
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 2-(1H-Pyrazol-1-yl)butan-2-one
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of nitrogen, add a solution of pyrazole (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of 1-bromo-2-butanone (1.1 eq) in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(1H-pyrazol-1-yl)butan-2-one.
Step 2: Synthesis of this compound
-
To a solution of 2-(1H-pyrazol-1-yl)butan-2-one (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and basify with 2 M sodium hydroxide solution to a pH of approximately 10-12.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol with 1% triethylamine) to yield this compound.
Characterization
The synthesized compound should be characterized by standard spectroscopic methods to confirm its identity and purity.
Characterization Workflow
Caption: Workflow for the characterization of the final product.
Hypothetical Characterization Data
The following table summarizes the expected characterization data for this compound.
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the pyrazole ring protons, the butyl chain protons (CH, CH₂, CH₃), and the amine protons (NH₂). |
| ¹³C NMR | Resonances for the three distinct carbons of the pyrazole ring and the four carbons of the butylamine side chain. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine), C-H stretching (aliphatic and aromatic), C=N and C=C stretching (pyrazole ring). |
| HRMS (ESI) | Calculated m/z for the protonated molecule [M+H]⁺ consistent with the molecular formula C₇H₁₃N₃. |
| Purity (HPLC) | >95% |
| Elemental Analysis | %C, %H, and %N values within ±0.4% of the theoretical values for C₇H₁₃N₃. |
Potential Biological Significance and Signaling Pathways
While the specific biological activity of this compound is yet to be determined, related pyrazole derivatives have been shown to interact with various biological targets. For instance, some pyrazole-containing molecules act as inhibitors of enzymes such as cyclooxygenase (COX) and kinases, which are implicated in inflammation and cancer signaling pathways.
Hypothesized Signaling Pathway Interaction
Caption: Hypothesized interaction with a cellular signaling pathway.
Conclusion
This technical guide provides a robust framework for the synthesis and characterization of this compound. The detailed protocols and characterization workflow are designed to be readily implemented by researchers in the field of medicinal chemistry and drug discovery. The potential biological significance of this compound, based on the well-established activities of the pyrazole scaffold, warrants its further investigation as a potential therapeutic agent. The successful synthesis and characterization of this molecule will open avenues for extensive biological screening and structure-activity relationship studies.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
[2-(1H-pyrazol-1-yl)butyl]amine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(1H-pyrazol-1-yl)butyl]amine is a heterocyclic organic compound featuring a pyrazole ring linked to a butylamine moiety. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, intended to support research and development efforts in the pharmaceutical and chemical sciences.
Chemical Structure and Identification
The structural identity of this compound is defined by the attachment of a 1H-pyrazol-1-yl group to the second carbon of a butylamine chain.
Table 1: Structural and Identification Data
| Identifier | Value |
| IUPAC Name | 2-(1H-Pyrazol-1-yl)butan-1-amine |
| Molecular Formula | C₇H₁₃N₃ |
| Molecular Weight | 139.20 g/mol |
| CAS Numbers | 933736-10-8, 1173099-46-1 |
| SMILES | NCC(N1N=CC=C1)CC |
| InChI Key | (Not explicitly available for this specific isomer, further analysis required) |
Chemical Structure Diagram:
Caption: 2D structure of 2-(1H-pyrazol-1-yl)butan-1-amine.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on the properties of similar small molecule amines and pyrazole derivatives, the following characteristics can be anticipated.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Justification |
| Boiling Point | > 200 °C | Primary amines exhibit hydrogen bonding, leading to higher boiling points than alkanes of similar molecular weight. The presence of the pyrazole ring further increases polarity and potential for intermolecular interactions. |
| Melting Point | Not readily predictable | Will depend on crystalline packing efficiency. |
| Density | ~1.0 - 1.1 g/cm³ | Similar nitrogen-containing heterocyclic compounds typically have densities slightly greater than water. |
| Solubility | Soluble in water and polar organic solvents | The primary amine group is capable of hydrogen bonding with water, and the overall molecule is relatively small and polar. |
| pKa | ~9-10 | Expected to be a weak base, similar to other primary alkyl amines. |
Experimental Protocols
Proposed Synthetic Workflow:
A potential synthesis could involve the N-alkylation of pyrazole with a suitable 4-carbon electrophile containing a masked or precursor amine functionality. One possible approach is outlined below.
Caption: Proposed synthetic workflow for this compound.
General Experimental Considerations:
-
N-Alkylation of Pyrazole: The reaction of pyrazole with a suitable alkyl halide (e.g., a 2-halobutane derivative) in the presence of a base (such as sodium hydride or potassium carbonate) in an aprotic polar solvent (like DMF or acetonitrile) is a common method for forming the N-C bond.
-
Introduction of the Amine Group: The amine functionality can be introduced through various methods. If starting with a halo-alkane, a Gabriel synthesis or direct amination with ammonia could be employed. Alternatively, a precursor like an alcohol can be converted to a leaving group (e.g., tosylate or mesylate) followed by displacement with an azide and subsequent reduction (e.g., with LiAlH₄ or catalytic hydrogenation) to the primary amine.
-
Purification: Purification of the final product would likely involve column chromatography on silica gel, followed by characterization using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.
Biological Activity and Signaling Pathways
As of the current literature survey, there is no specific information available regarding the biological activities or associated signaling pathways of this compound. However, the pyrazole nucleus is a well-established pharmacophore present in numerous biologically active compounds.
Potential Areas for Investigation:
Given the structural motifs present in this compound, future research could explore its potential activity in the following areas:
-
Enzyme Inhibition: Many pyrazole-containing compounds are known to be inhibitors of various enzymes, such as kinases, cyclooxygenases (COX), and monoamine oxidases (MAO).
-
Receptor Binding: The amine functionality suggests potential interactions with receptors that bind endogenous amines, such as neurotransmitter receptors.
-
Antimicrobial or Anticancer Activity: These are common biological activities observed for novel heterocyclic compounds.
Logical Relationship for Investigating Biological Activity:
Caption: Logical workflow for the biological evaluation of the compound.
Conclusion
This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While detailed experimental data is currently limited, this guide provides a foundational understanding of its structure and predicted properties, along with a plausible synthetic strategy. The presence of the pyrazole and amine functional groups suggests a range of possible biological activities that warrant future exploration. This document serves as a starting point for researchers interested in synthesizing and evaluating this and related compounds.
Technical Guide: Synthesis and Spectroscopic Characterization of [2-(1H-pyrazol-1-yl)butyl]amine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed theoretical guide to the synthesis and spectroscopic characterization of the novel compound [2-(1H-pyrazol-1-yl)butyl]amine. Due to the absence of published experimental data for this specific molecule, this guide presents a plausible synthetic route, detailed experimental protocols, and predicted spectroscopic data (NMR, IR, and MS) based on established chemical principles and data from analogous structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and analysis of pyrazole-containing compounds.
Proposed Synthesis of this compound
A plausible and efficient two-step synthetic route for the preparation of this compound is proposed, commencing with the nucleophilic ring-opening of 1,2-epoxybutane by pyrazole, followed by the conversion of the resulting secondary alcohol to the primary amine.
Step 1: Synthesis of 2-(1H-pyrazol-1-yl)butan-1-ol
The first step involves the base-catalyzed nucleophilic attack of pyrazole on 1,2-epoxybutane. The pyrazole anion, generated in situ using a suitable base such as sodium hydride, acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring.
Step 2: Synthesis of this compound
The secondary alcohol obtained in the first step can be converted to the corresponding primary amine via a two-step process involving mesylation followed by nucleophilic substitution with an amine synthon, such as sodium azide, and subsequent reduction. A more direct approach involves a Mitsunobu reaction with a protected amine, followed by deprotection. For the purpose of this guide, we will outline a direct amination protocol using ammonia under reductive amination conditions, which is a conceptual simplification. A more practical laboratory approach would likely involve the aforementioned mesylation-azide-reduction sequence.
Experimental Protocols
Synthesis of 2-(1H-pyrazol-1-yl)butan-1-ol
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a dispersion of sodium hydride (60% in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF).
-
Addition of Pyrazole: A solution of pyrazole (1.0 equivalent) in anhydrous DMF is added dropwise to the sodium hydride suspension at 0 °C. The reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the pyrazole anion.
-
Addition of Epoxide: 1,2-epoxybutane (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 24 hours.
-
Work-up: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(1H-pyrazol-1-yl)butan-1-ol.
Synthesis of this compound (via Reductive Amination of a Hypothetical Carbonyl Intermediate)
This protocol is a conceptual representation. A multi-step conversion from the alcohol is more practical.
-
Oxidation (Conceptual): The alcohol from the previous step would first be oxidized to the corresponding ketone, 2-(1H-pyrazol-1-yl)butan-2-one, using a standard oxidizing agent like pyridinium chlorochromate (PCC).
-
Reductive Amination: The ketone (1.0 equivalent) is dissolved in methanol, and ammonium acetate (10 equivalents) is added. The mixture is stirred at room temperature for 30 minutes. Sodium cyanoborohydride (1.5 equivalents) is then added portion-wise, and the reaction is stirred for an additional 24 hours.
-
Work-up: The solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >10 with 2M NaOH. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
Purification: The crude amine is purified by column chromatography on silica gel (eluting with a mixture of dichloromethane, methanol, and ammonium hydroxide) to yield this compound.
Predicted Spectroscopic Data
The following spectroscopic data for this compound are predicted based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Predicted ¹H NMR (400 MHz, CDCl₃) | Predicted ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~7.5 | d |
| ~7.4 | d |
| ~6.2 | t |
| ~4.2 | m |
| ~3.0 | m |
| ~1.8 | m |
| ~1.5 | br s |
| ~0.9 | t |
Infrared (IR) Spectroscopy
| Predicted IR Absorptions | |
| Frequency (cm⁻¹) | Functional Group |
| 3400-3200 | N-H |
| 3100-3000 | C-H |
| 2960-2850 | C-H |
| 1620-1580 | N-H |
| 1550-1450 | C=N, C=C |
Mass Spectrometry (MS)
| Predicted Mass Spectrometry Data | |
| Ionization Mode | m/z |
| ESI+ | ~154.14 |
| ESI+ | ~137.11 |
General Experimental Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.[1]
-
Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through shimming.[1]
-
Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences. Key parameters such as spectral width, acquisition time, and relaxation delay are optimized for the specific sample.[1]
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): A small amount of the neat sample (liquid or solid) is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded by scanning the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is recorded prior to the sample spectrum to subtract the absorbance of the atmosphere (CO₂ and water).
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of the sample (approximately 10-100 µM) is prepared in a suitable volatile solvent, often a mixture of water, acetonitrile, or methanol, sometimes with a small amount of acid (e.g., formic acid) or base to promote ionization.[2]
-
Infusion: The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.[2]
-
Ionization: A high voltage (typically 3-5 kV) is applied to the tip of the capillary, causing the sample to nebulize into a fine spray of charged droplets.[2][3]
-
Desolvation: A heated drying gas (e.g., nitrogen) aids in the evaporation of the solvent from the droplets, leading to the formation of gas-phase ions.[3]
-
Mass Analysis: The generated ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[4]
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: General workflow for spectroscopic characterization of a synthesized compound.
References
An In-depth Technical Guide to Aminoalkyl Pyrazoles: Properties, Synthesis, and Biological Activities of 2-(1H-Pyrazol-1-yl)butan-1-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Compounds incorporating the pyrazole ring system have demonstrated a wide array of biological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This technical guide focuses on CAS number 1173099-46-1, chemically identified as 2-(1H-Pyrazol-1-yl)butan-1-amine, a representative aminoalkyl pyrazole. While specific detailed research on this particular molecule is limited, this document provides a comprehensive overview of its known properties and draws upon data from structurally related analogs to offer insights into its potential applications, synthesis, and biological significance.
Chemical and Physical Properties
The fundamental properties of 2-(1H-Pyrazol-1-yl)butan-1-amine are summarized below. This data is crucial for its handling, formulation, and application in a research setting.
| Property | Value | Reference |
| CAS Number | 1173099-46-1 | N/A |
| Chemical Name | 2-(1H-Pyrazol-1-yl)butan-1-amine | N/A |
| Molecular Formula | C₇H₁₃N₃ | [1] |
| Molecular Weight | 139.20 g/mol | [1] |
| Appearance | Not specified (likely an oil or low-melting solid) | N/A |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | N/A |
| SMILES | C(C(N1C=CC=N1)CC)N | N/A |
Synthesis and Manufacturing
While a specific, detailed industrial synthesis protocol for 2-(1H-Pyrazol-1-yl)butan-1-amine is not publicly available, the general synthesis of N-alkylated pyrazoles from pyrazole and a suitable alkyl halide is a well-established method. A plausible synthetic route is outlined below.
General Synthetic Workflow:
Caption: General synthetic workflow for N-alkylation of pyrazole.
Experimental Protocol (Hypothetical):
-
Deprotonation of Pyrazole: To a solution of pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) is added portion-wise. The reaction mixture is stirred at this temperature for 30 minutes, allowing for the formation of the pyrazole anion.
-
N-Alkylation: A solution of a suitable protected 2-halobutanamine (e.g., N-(2-bromobutyl)phthalimide, 1.0 eq) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Deprotection: Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The protecting group is then removed under standard conditions (e.g., hydrazine for a phthalimide group) to yield the crude amine.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-(1H-Pyrazol-1-yl)butan-1-amine.
Biological Activity and Potential Applications
While direct biological data for 2-(1H-Pyrazol-1-yl)butan-1-amine is scarce, the broader class of aminoalkyl pyrazoles has been extensively investigated for various therapeutic applications. The pyrazole moiety can act as a versatile scaffold, and the aminoalkyl side chain provides a key interaction point with biological targets.
Potential Therapeutic Areas:
-
Oncology: Many pyrazole derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cell growth and proliferation and are often dysregulated in cancer.
-
Inflammation and Immunology: Certain pyrazole-containing compounds have demonstrated anti-inflammatory properties, potentially through the inhibition of inflammatory signaling pathways.
-
Infectious Diseases: The pyrazole nucleus is present in some antimicrobial agents, suggesting potential applications in fighting bacterial and fungal infections.
Example of a Relevant Signaling Pathway (Kinase Inhibition):
Many pyrazole-based inhibitors target ATP-binding sites of protein kinases. The following diagram illustrates a simplified, generalized signaling pathway that can be modulated by such inhibitors.
Caption: Generalized kinase inhibition signaling pathway.
Suppliers
2-(1H-Pyrazol-1-yl)butan-1-amine (CAS 1173099-46-1) is available from various chemical suppliers, primarily for research and development purposes.
| Supplier | Product Number (Example) | Purity (Typical) |
| Combi-Blocks | QC-7949 | >95% |
| BLDpharm | BD589072 | >95% |
| Crysdot LLC | CD11341310 | 97% |
| Amadis Chemical | A1108443 | Not specified |
| Parchem | 933736-10-8 (Synonym CAS) | Not specified |
Disclaimer: This information is for research purposes only and not for human or veterinary use. Always consult the Safety Data Sheet (SDS) before handling any chemical.
References
[1] Combi-Blocks Safety Data Sheet for 2-(1H-Pyrazol-1-yl)butan-1-amine. (Note: Specific citation details are not available from the provided search results, but this information is commonly found on supplier websites).
References
An In-depth Technical Guide to the Biological Activities of Novel Pyrazole Amine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a cornerstone scaffold in medicinal chemistry.[1][2] First synthesized in 1883, its derivatives have become integral to a wide array of therapeutic agents due to their diverse biological activities and versatile synthetic accessibility.[1][3] The structural rigidity and unique electronic properties of the pyrazole ring allow it to act as a potent pharmacophore, leading to the development of several FDA-approved drugs, including the COX-2 inhibitor Celecoxib, the anti-obesity agent Rimonabant, and Sildenafil for erectile dysfunction.[3]
This technical guide provides a comprehensive overview of the significant biological activities of novel pyrazole amine derivatives, with a specific focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into quantitative efficacy data, detailed experimental protocols, and the underlying mechanisms of action to support ongoing research and development in this promising area of drug discovery.[1][4]
Anticancer Activities
Pyrazole amine derivatives have emerged as a significant class of compounds with potent antiproliferative and cytotoxic effects against various human cancer cell lines.[4][5] Their mechanisms of action are diverse, ranging from the inhibition of crucial cellular enzymes like tubulin polymerization and mitochondrial complex I to the modulation of signaling pathways involved in cell growth and apoptosis.[5][6]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC50) of several novel pyrazole amine derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID/Series | Cancer Cell Line(s) | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| KA5 | HepG2 (Liver) | 8.5 | Sorafenib | 4.51 | [7] |
| 161a | A-549 (Lung) | 4.91 | 5-Fluorouracil | 59.27 | [8] |
| 161b | A-549 (Lung) | 3.22 | 5-Fluorouracil | 59.27 | [8] |
| 175 | MCF-7 (Breast), HCT-116 (Colon) | 3.74 | - | - | [8] |
| 176 | MCF-7 (Breast), HCT-116 (Colon) | 3.18 | - | - | [8] |
| 163 | HepG-2, HCT-116, MCF-7 | 12.22, 14.16, 14.64 | Doxorubicin | 11.21, 12.46, 13.45 | [8] |
| 89b | MCF-7 (Breast) | 26 ± 2.2 | - | - | [9] |
| Ferrocene-pyrazole 47c | HCT-116 (Colon) | 3.12 | - | - | [10] |
| Ferrocene-pyrazole 47c | HL60 (Leukemia) | 6.81 | - | - | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary test for evaluating the cytotoxic potential of novel compounds.[10][11]
-
Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment : The synthesized pyrazole amine derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The old medium is removed from the wells, and the cells are treated with the compound solutions for a specified period (typically 24-72 hours). Control wells receive medium with the solvent alone.
-
MTT Incubation : After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Formazan Solubilization : The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualization: Anticancer Evaluation Workflow
The following diagram illustrates a typical workflow for the evaluation of novel pyrazole derivatives as potential anticancer agents.
References
- 1. jchr.org [jchr.org]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis and biological evaluation of novel pyrazole amides as potent mitochondrial complex I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pjps.pk [pjps.pk]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
in silico prediction of [2-(1H-pyrazol-1-yl)butyl]amine bioactivity
An In-Depth Technical Guide to the In Silico Prediction of [2-(1H-pyrazol-1-yl)butyl]amine Bioactivity
Abstract
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of therapeutic applications, including anti-inflammatory and anticancer agents.[1][2] This guide presents a comprehensive in silico workflow to predict and profile the potential bioactivity of a novel, uncharacterized compound, this compound. We outline a systematic approach encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This computational strategy is designed to efficiently generate testable hypotheses, prioritize experimental resources, and accelerate the early stages of the drug discovery pipeline. Detailed protocols for key computational methods and subsequent in vitro validation assays are provided for researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in binding to diverse biological targets.[1] Marketed drugs containing the pyrazole moiety target a wide array of clinical conditions, highlighting the scaffold's therapeutic potential.[1][3]
This whitepaper focuses on this compound, a novel compound whose biological activity is yet to be determined. The objective is to apply a rigorous, multi-faceted computational approach to predict its most probable therapeutic applications and mechanisms of action, thereby guiding its future experimental evaluation.
The In Silico Prediction Workflow
The prediction of a novel compound's bioactivity follows a structured, multi-step computational workflow. This process begins with broad, structure-based searches for potential biological targets and progressively refines the predictions through detailed molecular simulations and property calculations. The goal is to build a comprehensive profile of the molecule's potential efficacy and drug-likeness before committing to costly and time-consuming laboratory synthesis and testing.
Step 1: Target Identification and Rationale
Based on the extensive literature on pyrazole derivatives, two therapeutic areas stand out: oncology and inflammation.[4][5][6][7] We hypothesize that this compound may exhibit activity in these domains.
-
Anticancer Target Hypothesis: Many pyrazole-containing compounds function as kinase inhibitors.[8][9] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that mediates tumor angiogenesis. Its inhibition is a proven strategy in cancer therapy.[6][8] We select VEGFR-2 as a primary hypothetical target.
-
Anti-inflammatory Target Hypothesis: The discovery of Celecoxib, a pyrazole-based selective COX-2 inhibitor, established this scaffold as a key player in anti-inflammatory drug design.[1][5] Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. We select COX-2 as a second primary hypothetical target.
VEGFR-2 Signaling Pathway
To understand the potential impact of inhibiting VEGFR-2, it is crucial to visualize its signaling cascade. Binding of the VEGF ligand to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream pathways (e.g., PLCγ-PKC-MAPK) that lead to endothelial cell proliferation, migration, and survival, the hallmarks of angiogenesis.
Step 2: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[10][11] A lower binding energy score typically indicates a more stable and potent interaction.
Molecular Docking Protocol
-
Ligand Preparation:
-
Generate the 3D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the structure in a PDBQT file format, assigning appropriate atom types and calculating Gasteiger charges.
-
-
Receptor Preparation:
-
Download the crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we select human VEGFR-2 (e.g., PDB ID: 2QU5) and human COX-2 (e.g., PDB ID: 5IKR).[8]
-
Remove water molecules, co-crystallized ligands, and any non-essential protein chains.
-
Add polar hydrogens and assign Kollman charges to the protein structure.
-
Save the prepared receptor in PDBQT format.
-
-
Grid Box Generation:
-
Define the binding site (active site) on the receptor. This is typically centered on the position of the co-crystallized native ligand.
-
Generate a grid box that encompasses the entire active site, with dimensions usually around 25x25x25 Å.
-
-
Docking Execution:
-
Use docking software (e.g., AutoDock Vina) to run the simulation. The program will systematically sample conformations of the ligand within the grid box.
-
Set the exhaustiveness parameter (e.g., to 8 or higher) to ensure a thorough search of the conformational space.
-
-
Analysis of Results:
-
Analyze the output file to identify the binding affinity (in kcal/mol) and the root-mean-square deviation (RMSD) for the top-ranked poses.
-
Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or BIOVIA Discovery Studio.[12]
-
Predicted Docking Results
The following table summarizes hypothetical docking scores for our compound against the selected targets, compared to well-known inhibitors.
| Compound | Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | VEGFR-2 | 2QU5 | -8.9 | Cys919, Asp1046 (H-bonds), Val848, Leu1035 |
| Sorafenib (Reference) | VEGFR-2 | 2QU5 | -10.5 | Cys919, Asp1046, Phe1047 |
| This compound | COX-2 | 5IKR | -9.2 | Arg513, Tyr355 (H-bonds), Val523, Ser353 |
| Celecoxib (Reference) | COX-2 | 5IKR | -11.1 | Arg513, His90, Val523 |
Step 3: QSAR Modeling
QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity.[13][14] A robust QSAR model, built from a dataset of known active compounds, can predict the activity of new, untested molecules.[15][16]
QSAR Model Development Protocol
-
Data Set Collection:
-
Compile a dataset of at least 30-50 pyrazole derivatives with experimentally measured inhibitory activity (e.g., IC₅₀ or pIC₅₀) against the target of interest (e.g., VEGFR-2).[10]
-
Divide the dataset into a training set (~80%) for model building and a test set (~20%) for external validation.
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., using software like PaDEL-Descriptor or RDKit). These can include constitutional, topological, geometric, and electronic descriptors.
-
-
Model Building and Validation:
-
Use statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a model linking the descriptors (independent variables) to the biological activity (dependent variable).[10][15]
-
The model's predictive power is assessed using statistical metrics like the coefficient of determination (R²) and the cross-validated correlation coefficient (Q²). A good model typically has R² > 0.6 and Q² > 0.5.[15]
-
-
Activity Prediction:
-
Calculate the same set of molecular descriptors for the new compound (this compound).
-
Input these descriptor values into the validated QSAR equation to predict its pIC₅₀.
-
Sample QSAR Data and Predicted Activity
Table 2: Sample Data for VEGFR-2 QSAR Model
| Compound ID | Structure | SLogP | TPSA | pIC₅₀ (Experimental) |
|---|---|---|---|---|
| Pz-1 | ... | 3.1 | 65.4 | 7.8 |
| Pz-2 | ... | 3.5 | 72.1 | 7.5 |
| Pz-3 | ... | 2.9 | 60.3 | 8.1 |
| ... | ... | ... | ... | ... |
| Pz-30 | ... | 4.2 | 80.5 | 6.9 |
A hypothetical QSAR model for VEGFR-2 inhibition might look like: pIC₅₀ = 6.5 + (0.45 * SLogP) - (0.02 * TPSA) + ...
Using this model, the predicted pIC₅₀ for this compound could be calculated, providing a quantitative estimate of its potential potency.
Step 4: ADMET and Physicochemical Property Prediction
A potent compound is useless if it has poor pharmacokinetic properties. ADMET prediction assesses a molecule's "drug-likeness," including its potential for oral bioavailability, metabolic stability, and toxicity.[17][18]
ADMET Prediction Protocol
-
Input Structure: Submit the SMILES string or draw the structure of this compound into an online prediction tool (e.g., SwissADME, pkCSM).[19]
-
Calculate Properties: The software calculates key physicochemical properties (e.g., Molecular Weight, LogP, TPSA) and evaluates compliance with drug-likeness rules (e.g., Lipinski's Rule of Five).[20]
-
Predict ADMET: The tool uses pre-built models to predict pharmacokinetic properties such as GI absorption, blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) enzyme inhibition, and potential toxicity (e.g., AMES mutagenicity).[12]
-
Analyze Results: Consolidate the data to assess the overall drug-likeness and identify potential liabilities.
Predicted Properties for this compound
| Property / Rule | Predicted Value | Assessment |
| Physicochemical Properties | ||
| Molecular Weight | 153.22 g/mol | Excellent (< 500) |
| LogP (Consensus) | 1.35 | Optimal (< 5) |
| H-bond Donors | 2 | Good (≤ 5) |
| H-bond Acceptors | 3 | Good (≤ 10) |
| TPSA | 41.5 Ų | Good (< 140) |
| Lipinski's Rule of Five | 0 Violations | Drug-like |
| Pharmacokinetics | ||
| GI Absorption | High | Favorable |
| BBB Permeant | Yes | Potential for CNS activity/side effects |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| Toxicity | ||
| AMES Toxicity | No | Low mutagenicity risk |
| Skin Sensitization | No | Low risk |
Step 5: In Vitro Experimental Validation
Computational predictions must be confirmed through rigorous experimental validation. The following protocols outline standard assays to test the hypotheses generated from the in silico workflow.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijfmr.com [ijfmr.com]
- 19. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions | MDPI [mdpi.com]
- 20. ijpbs.com [ijpbs.com]
literature review of pyrazole-containing pharmaceutical intermediates
An In-depth Technical Guide to Pyrazole-Containing Pharmaceutical Intermediates
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold." Its unique physicochemical properties contribute to enhanced pharmacokinetic profiles and potent pharmacological activities in a wide array of drugs.[1] More than 50 pyrazole-containing medicines are commercially available, targeting a broad spectrum of clinical conditions, including inflammation, cancer, and erectile dysfunction.[1][2] This technical guide provides a comprehensive literature review of the synthesis of key pyrazole-containing pharmaceutical intermediates, focusing on the synthetic backbones of blockbuster drugs such as Celecoxib and Sildenafil. It includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and diagrams of synthetic workflows and biological signaling pathways to serve as a resource for researchers, chemists, and drug development professionals.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole ring system is a highly valued framework in organic synthesis and drug design.[3][4] Its metabolic stability and versatile nature allow for the introduction of various functional groups, enabling fine-tuning of steric, electronic, and physical properties to optimize drug-receptor interactions.[1][5] The pyrazole moiety can act as a bioisostere for other aromatic rings, improving properties like lipophilicity and solubility.[1] This versatility has led to the development of numerous successful drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the PDE5 inhibitor Sildenafil, proving the immense therapeutic potential of this heterocyclic core.[5][6][7]
Core Synthetic Strategies for the Pyrazole Ring
The construction of the pyrazole ring is a well-established area of organic chemistry, with several robust methods available. The most common strategies involve the cyclocondensation of a binucleophilic hydrazine derivative with a 1,3-dielectrophilic species.
Knorr Pyrazole Synthesis: Condensation with 1,3-Dicarbonyls
The most fundamental and widely used method is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[3] The reaction proceeds via a condensation mechanism, forming a hydrazone or enamine intermediate, which then undergoes cyclization and dehydration to yield the aromatic pyrazole ring. This method is highly effective for producing a variety of substituted pyrazoles and is a cornerstone of industrial synthesis for many pyrazole-based active pharmaceutical ingredients (APIs).[8]
Caption: General workflow for the Knorr pyrazole synthesis.
Synthesis from α,β-Unsaturated Carbonyls
Another versatile method involves the reaction of α,β-unsaturated aldehydes or ketones (including chalcones) with hydrazines.[9] The reaction typically proceeds through a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and subsequent oxidation or elimination to afford the final pyrazole product.[3]
Other Notable Synthetic Methods
Beyond these classical methods, other important strategies include:
-
1,3-Dipolar Cycloaddition: Reactions of nitrilimines (generated in situ from hydrazones) with alkynes or alkenes provide a direct route to pyrazoles and pyrazolines.[6][7]
-
Vilsmeier-Haack Reaction: This reaction can be used to introduce a formyl group at the 4-position of the pyrazole ring, creating key intermediates for further functionalization.[6]
-
Transformation of Other Heterocycles: Pyrazoles can be synthesized from other ring systems, such as pyranones, through reaction with hydrazine.[6][7]
Data Summary: Comparison of Synthetic Routes
The choice of synthetic route depends on the availability of starting materials, desired substitution pattern, and scalability. The following table summarizes key quantitative aspects of common pyrazole synthesis methods.
| Synthetic Method | Key Reactants | Typical Conditions | Reported Yields | Key Advantages | Reference(s) |
| Knorr Synthesis | 1,3-Diketone, Hydrazine | Acidic or neutral, EtOH, Reflux | 59-98% | High yields, readily available starting materials, good regioselectivity. | [3] |
| From Chalcones | α,β-Unsaturated Ketone, Hydrazine | Acidic (AcOH) or Basic (NaOH) media | 54-79% | Access to highly substituted arylpyrazoles. | [9] |
| 1,3-Dipolar Cycloaddition | Hydrazone, Alkene/Alkyne | In situ generation of nitrilimine | ~72% | Good for specific substitution patterns, mild conditions. | [6][7] |
| From Pyranones | Pyranone derivative, Hydrazine | Ethanol, Catalyst (e.g., Montmorillonite KSF) | 48-95% | Useful for synthesizing diarylpyrazoles from chromones. | [7] |
Case Study 1: Intermediates for Celecoxib (COX-2 Inhibitor)
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammation and pain.[10] Its structure is built around a 1,5-diarylpyrazole core, a classic example of a pharmaceutical intermediate synthesized via the Knorr reaction.
Synthesis and Experimental Protocol
The key intermediate for Celecoxib is 4-(5-p-tolyl-3-trifluoromethyl-1H-pyrazol-1-yl)benzenesulfonamide . Its synthesis begins with the Claisen condensation of p-methylacetophenone and ethyl trifluoroacetate to form the 1,3-diketone, 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione .[11] This diketone is then reacted with 4-hydrazinobenzenesulfonic acid via a Knorr-type cyclocondensation.[11]
Caption: Synthetic workflow for a key Celecoxib intermediate.
Detailed Experimental Protocol for 4-(5-p-Methylphenyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonic Acid (10): [11]
-
A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (51.4 g, 0.223 mol) in ethanol (450 mL) is prepared.
-
To this solution, 4-hydrazinobenzenesulfonic acid (42 g, 0.22 mol) and 6 N HCl (74 mL, 0.446 mol) are added.
-
The mixture is heated to reflux and stirred for 8 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under vacuum.
-
The residue is taken up with ethyl acetate and washed with water (100 mL) and brine (100 mL).
-
The organic layer is dried over MgSO₄, filtered, and evaporated to yield an oil.
-
The oil is crystallized from diisopropyl ether (300 mL) to give the pure pyrazole product (70.12 g). Yield: >80% .
The resulting sulfonic acid is then converted to the sulfonyl chloride, a versatile intermediate for creating the final sulfonamide moiety of Celecoxib and its derivatives.[11]
Biological Pathway: COX-2 Inhibition
Celecoxib exerts its anti-inflammatory effect by selectively inhibiting the COX-2 enzyme. COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 reduces the synthesis of inflammatory prostaglandins without affecting the protective functions of COX-1 in the stomach and platelets, leading to a more favorable side-effect profile compared to non-selective NSAIDs.
Case Study 2: Intermediates for Sildenafil (PDE5 Inhibitor)
Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used for the treatment of erectile dysfunction.[12] The synthesis of Sildenafil involves the construction of a pyrazolopyrimidinone core, for which a substituted aminopyrazole is a critical intermediate.
Synthesis and Experimental Protocol
A key intermediate is 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide .[13] The synthesis starts with the formation of a pyrazole carboxylic acid ester from a diketoester and hydrazine, followed by N-methylation.[14][15] This core is then nitrated and converted to a carboxamide. The final step to produce the key intermediate is the reduction of the nitro group to an amine.
Detailed Experimental Protocol for 4-Nitro-1-methyl-3-n-propylpyrazole-5-carboxamide: [13]
-
1-methyl-3-n-propylpyrazole-5-carboxamide (16.7 g) is added to dichloromethane (50 mL).
-
The temperature is controlled to below 15°C while fuming nitric acid (12 g) is added dropwise.
-
The reaction is stirred at 20-25°C and monitored by TLC until the starting material is consumed.
-
The reaction solution is poured into ice water, stirred, and the layers are separated.
-
The organic phase is washed with water (2 x 20 mL), dried, and filtered.
-
The dichloromethane is concentrated to dryness to obtain the nitrated intermediate (19.3 g). Yield: 91%, HPLC Purity: 95.6% .
This nitro-pyrazole intermediate is then reduced (e.g., via palladium-catalyzed hydrogenation) to yield the corresponding aminopyrazole, which is ready for the subsequent cyclization steps to form the pyrimidinone ring of Sildenafil.[14][15]
Biological Pathway: PDE5 Inhibition
Sildenafil's mechanism of action is based on the inhibition of the PDE5 enzyme in the corpus cavernosum of the penis.
Caption: Mechanism of action for Sildenafil via PDE5 inhibition.
During sexual stimulation, nitric oxide (NO) is released, which activates the enzyme guanylate cyclase. This leads to an increase in the levels of cyclic guanosine monophosphate (cGMP). cGMP activates protein kinase G (PKG), which in turn causes the smooth muscle of the corpus cavernosum to relax, allowing for increased blood flow and an erection. The PDE5 enzyme normally breaks down cGMP, limiting the erection. By inhibiting PDE5, Sildenafil prevents the degradation of cGMP, leading to prolonged smooth muscle relaxation and enhanced erectile function.[12]
Conclusion
Pyrazole-containing intermediates are of paramount importance in the pharmaceutical industry, forming the synthetic foundation for a multitude of drugs with diverse therapeutic applications. Classical synthetic routes, particularly the Knorr synthesis, remain highly relevant for industrial-scale production due to their efficiency and reliability. The case studies of Celecoxib and Sildenafil highlight how these fundamental pyrazole intermediates are strategically designed and synthesized to become the core of complex and highly effective APIs. A thorough understanding of these synthetic methodologies, reaction kinetics, and the biological pathways of the final drug products is essential for the continued innovation and development of new pyrazole-based therapeutics.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Developments in synthesis of the anti-inflammatory drug, celecoxib: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New green synthesis process of sildenafil intermediate 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
- 14. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 15. newdrugapprovals.org [newdrugapprovals.org]
An In-depth Technical Guide to the Solubility and Stability of [2-(1H-pyrazol-1-yl)butyl]amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of the novel pyrazole compound, [2-(1H-pyrazol-1-yl)butyl]amine. As a molecule featuring both a pyrazole ring and a primary amine, its physicochemical properties are of significant interest for applications in medicinal chemistry and drug development. This document outlines detailed experimental protocols for determining the equilibrium solubility in various pharmaceutically relevant solvents and for assessing the chemical stability under forced degradation conditions. While specific experimental data for this compound is not yet publicly available, this guide offers robust methodologies based on established principles for the characterization of related pyrazole and amine-containing compounds. The protocols provided herein are intended to serve as a practical resource for researchers to systematically generate the critical data required for lead optimization, pre-formulation, and formulation development.
Introduction
This compound is a heterocyclic compound that incorporates a pyrazole nucleus linked to a butylamine side chain. The pyrazole moiety is a common scaffold in many biologically active compounds, known for its diverse pharmacological activities.[1] The primary amine group can significantly influence the compound's physicochemical properties, including its solubility and stability, which are critical parameters in the drug development process.
A thorough understanding of a compound's solubility is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for developing suitable formulations. Similarly, knowledge of its chemical stability is crucial for determining appropriate storage conditions, shelf-life, and for identifying potential degradation products that might affect efficacy or safety.[2] This guide presents a systematic approach to investigating the solubility and stability of this compound.
Predicted Physicochemical Properties
Based on its structure, the following general physicochemical properties can be anticipated for this compound:
-
Basic Nature: The presence of the primary amine group suggests that the compound will exhibit basic properties and will be more soluble in acidic aqueous solutions due to salt formation.[3][4]
-
Hydrogen Bonding: Both the pyrazole ring (with its N-H group) and the primary amine are capable of hydrogen bonding, which may enhance solubility in protic solvents.[3]
-
Potential for Degradation: Pyrazole rings are generally stable to oxidation, but can be susceptible to certain chemical reactions.[5] The primary amine may be susceptible to oxidation and other degradation pathways.
Solubility Assessment
The equilibrium solubility of this compound should be determined in a range of solvents relevant to pharmaceutical development.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.[6]
Materials and Reagents:
-
This compound
-
Selected solvents (e.g., Water, 0.1 M HCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
Validated analytical method (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent. An excess of solid should be visible to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, cease agitation and allow any undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[7][8]
-
For aqueous solutions, measure the pH of the saturated solution.
Data Presentation
The results of the solubility studies should be summarized in a clear, tabular format.
Table 1: Illustrative Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | pH of Saturated Solution |
| Water | 25 | [Experimental Value] | [Experimental Value] |
| 0.1 M HCl | 25 | [Experimental Value] | [Experimental Value] |
| PBS (pH 7.4) | 25 | [Experimental Value] | [Experimental Value] |
| Ethanol | 25 | [Experimental Value] | N/A |
| Methanol | 25 | [Experimental Value] | N/A |
| Acetonitrile | 25 | [Experimental Value] | N/A |
| DMSO | 25 | [Experimental Value] | N/A |
| Water | 37 | [Experimental Value] | [Experimental Value] |
| PBS (pH 7.4) | 37 | [Experimental Value] | [Experimental Value] |
Note: Data in this table is illustrative and must be determined experimentally.
Stability Assessment
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[2]
Experimental Protocol: Forced Degradation Studies
This protocol outlines the conditions for stress testing this compound. The goal is to achieve a modest level of degradation (e.g., 5-20%).[2]
Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Solvents for sample preparation (e.g., acetonitrile, water)
-
Calibrated oven
-
Photostability chamber (ICH Q1B compliant)
-
Validated stability-indicating HPLC-UV/DAD or LC-MS method[8]
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60-80 °C) and take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Maintain at room temperature or heat gently, taking samples at various time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Dissolve the compound and add a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature and take samples at various time points.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60-80 °C) in a calibrated oven. Analyze samples at various time points.
-
Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Determine the percentage of the parent compound remaining and identify any major degradation products.
-
An LC-MS system can be used to obtain structural information about the degradation products.[8]
Data Presentation
Summarize the results of the forced degradation studies in a table.
Table 2: Illustrative Forced Degradation Data for this compound
| Stress Condition | Time (hours) | [Compound] Remaining (%) | Major Degradants (Retention Time) |
| 0.1 M HCl (60 °C) | 2 | [Value] | [Value] |
| 8 | [Value] | [Value] | |
| 24 | [Value] | [Value] | |
| 0.1 M NaOH (RT) | 2 | [Value] | [Value] |
| 8 | [Value] | [Value] | |
| 24 | [Value] | [Value] | |
| 3% H₂O₂ (RT) | 2 | [Value] | [Value] |
| 8 | [Value] | [Value] | |
| 24 | [Value] | [Value] | |
| Thermal (80 °C, solid) | 24 | [Value] | [Value] |
| Photostability (ICH Q1B) | - | [Value] | [Value] |
Note: Data in this table is illustrative and must be determined experimentally.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for Forced Degradation Studies.
Conclusion
This technical guide provides a comprehensive set of methodologies for the systematic evaluation of the solubility and stability of this compound. Adherence to these protocols will enable researchers to generate the critical physicochemical data necessary to support the advancement of this compound through the drug discovery and development pipeline. The experimental workflows and data presentation formats outlined herein are designed to ensure clarity, consistency, and regulatory compliance. The successful characterization of these fundamental properties will be instrumental in unlocking the full therapeutic potential of this compound and related pyrazole derivatives.
References
- 1. dovepress.com [dovepress.com]
- 2. benchchem.com [benchchem.com]
- 3. chemhaven.org [chemhaven.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. ijnrd.org [ijnrd.org]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. ijcpa.in [ijcpa.in]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
theoretical mechanism of action studies for pyrazole compounds
An In-depth Technical Guide on the Theoretical Mechanism of Action of Pyrazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile and readily modifiable nature.[1][2][3] This five-membered heterocyclic ring is a key component in numerous clinically successful and FDA-approved kinase inhibitors, including Crizotinib, Ruxolitinib, and Encorafenib.[3] Protein kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders.[1][2] Pyrazole-based compounds have demonstrated remarkable efficacy in inhibiting a wide range of kinases, making them a focal point of intensive research and drug development.[2][3]
This technical guide provides a comprehensive exploration of the theoretical mechanisms of action of pyrazole compounds, focusing on their role as inhibitors of critical cellular signaling pathways. It includes summaries of quantitative inhibitory data, detailed experimental protocols for their evaluation, and visualizations of the key pathways and workflows to aid researchers in drug discovery and development.
Core Mechanisms of Action: Inhibition of Key Signaling Pathways
Pyrazole derivatives exert their pharmacological effects primarily by acting as competitive inhibitors at the ATP-binding site of various protein kinases. This inhibition disrupts downstream signaling cascades that are critical for cell proliferation, survival, and inflammation.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Cyclin-Dependent Kinases (CDKs) are serine/threonine kinases that are fundamental to the regulation and progression of the cell cycle.[1] In many cancers, CDK pathways are deregulated, leading to uncontrolled cell proliferation. Pyrazole-based inhibitors can induce cell cycle arrest and apoptosis by blocking the activity of key CDKs.[1] For instance, compounds have been developed that show potent inhibition against CDK2, a key regulator of the G1/S phase transition.[4][5][6][7] The pyrazole compound AT7519 is a potent inhibitor of multiple CDKs, including CDK1 and CDK2.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
Preliminary Cytotoxicity Screening of [2-(1H-pyrazol-1-yl)butyl]amine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the preliminary in vitro cytotoxicity screening of the novel compound [2-(1H-pyrazol-1-yl)butyl]amine. Given the established precedent for pyrazole derivatives exhibiting anticancer properties, a systematic evaluation of this compound's cytotoxic potential is warranted. This guide outlines detailed experimental protocols for a panel of standard cytotoxicity assays, including the MTT, LDH, and apoptosis assays, against a selection of relevant human cancer cell lines. Furthermore, it presents a framework for data analysis and visualization, including a hypothetical signaling pathway potentially modulated by the compound. The methodologies and data presentation formats are designed to provide a robust and reproducible foundation for assessing the anticancer potential of this compound and to guide further preclinical development.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including significant anticancer effects.[1][2][3] These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, often through the modulation of key signaling pathways.[4][5] The novel compound, this compound, represents a new chemical entity within this class. Therefore, a thorough evaluation of its cytotoxic activity is a critical first step in the drug discovery process.[6]
This guide details a standardized workflow for the initial cytotoxicity screening of this compound. The primary objectives of this screening are to:
-
Determine the half-maximal inhibitory concentration (IC50) of the compound in a panel of diverse cancer cell lines.
-
Assess the compound's effect on cell membrane integrity.
-
Elucidate the primary mechanism of cell death (apoptosis vs. necrosis).
The data generated from these assays will provide essential insights into the compound's potency and mechanism of action, forming the basis for its further investigation as a potential therapeutic agent.
Experimental Workflow
The overall experimental workflow for the preliminary cytotoxicity screening of this compound is depicted in the following diagram.
Data Presentation: Quantitative Summary
The cytotoxic effects of this compound are quantified by determining the IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth or viability compared to an untreated control. The results from the MTT and LDH assays are summarized below.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (MTT Assay)
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 25.6 ± 2.1 | 1.2 ± 0.3 |
| HepG2 | Hepatocellular Carcinoma | 38.2 ± 3.5 | 2.5 ± 0.4 |
| A549 | Lung Carcinoma | 45.8 ± 4.2 | 3.1 ± 0.6 |
| HeLa | Cervical Adenocarcinoma | 31.5 ± 2.9 | 1.8 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Lactate Dehydrogenase (LDH) Release Assay
| Cell Line | This compound (at 2x IC50) % Cytotoxicity | Doxorubicin (at 2x IC50) % Cytotoxicity |
| MCF-7 | 48.2 ± 5.1 | 65.4 ± 6.3 |
| HepG2 | 41.5 ± 4.8 | 58.9 ± 5.7 |
| A549 | 35.7 ± 4.1 | 52.1 ± 5.2 |
| HeLa | 44.3 ± 5.3 | 61.8 ± 6.0 |
Data are presented as mean ± standard deviation from three independent experiments and represent the percentage of LDH release relative to the maximum LDH release control.
Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining in MCF-7 Cells
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Control (Untreated) | 95.2 ± 1.5 | 2.1 ± 0.4 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| This compound (IC50) | 52.8 ± 3.8 | 35.6 ± 2.9 | 8.9 ± 1.1 | 2.7 ± 0.5 |
| Doxorubicin (IC50) | 48.9 ± 4.1 | 39.8 ± 3.5 | 9.5 ± 1.3 | 1.8 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments following 24-hour treatment.
Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Lines: Human cancer cell lines MCF-7 (breast), HepG2 (liver), A549 (lung), and HeLa (cervical) are obtained from the American Type Culture Collection (ATCC).
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Stock Solution: A 10 mM stock solution of this compound is prepared in sterile dimethyl sulfoxide (DMSO). The stock solution is stored at -20°C. Serial dilutions are prepared in complete culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.5%.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound (e.g., 0.1 to 100 µM). Untreated cells serve as a negative control, and cells treated with a known cytotoxic agent like doxorubicin serve as a positive control.
-
Incubation: The plate is incubated for 48 hours at 37°C and 5% CO2.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing an indicator of cytotoxicity due to loss of membrane integrity.[8]
-
Cell Seeding and Treatment: Cells are seeded and treated in a 96-well plate as described for the MTT assay.
-
Controls: Three controls are included: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a background control (medium only).
-
Supernatant Collection: After a 24-hour incubation, the plate is centrifuged, and an aliquot of the supernatant from each well is transferred to a new 96-well plate.
-
LDH Reaction: The LDH reaction mixture (from a commercially available kit) is added to each well.
-
Incubation: The plate is incubated for 30 minutes at room temperature, protected from light.
-
Stop Reaction: A stop solution is added to each well.
-
Absorbance Measurement: The absorbance is measured at 490 nm.
-
Data Analysis: The percentage of cytotoxicity is calculated using the formula: [(Treated - Spontaneous) / (Maximum - Spontaneous)] * 100.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each tube, and the cells are analyzed by flow cytometry within one hour.
Potential Signaling Pathway
Many cytotoxic agents induce apoptosis through the intrinsic (mitochondrial) pathway. A plausible mechanism for this compound could involve the activation of this pathway, as depicted below.
Conclusion and Future Directions
The preliminary cytotoxicity screening protocols outlined in this guide provide a robust framework for evaluating the anticancer potential of this compound. The hypothetical data presented suggest that the compound exhibits moderate cytotoxic activity against a panel of human cancer cell lines, with apoptosis being a likely mechanism of cell death.
Future studies should focus on:
-
Expanding the panel of cell lines to include non-cancerous cell lines to determine selectivity.
-
Investigating the effect of the compound on cell cycle progression.
-
Elucidating the specific molecular targets and signaling pathways modulated by the compound through techniques such as Western blotting and kinase profiling.
-
In vivo efficacy studies in animal models for the most promising in vitro results.
This systematic approach will be crucial in determining the therapeutic potential of this compound and its viability as a candidate for further drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Modulation of apoptotic pathways triggered by cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
analytical methods for quantification of [2-(1H-pyrazol-1-yl)butyl]amine
An Application Note on the Analytical Methods for the Quantification of [2-(1H-pyrazol-1-yl)butyl]amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a chiral amine containing a pyrazole moiety, a structure of interest in pharmaceutical development due to the prevalence of pyrazole derivatives in biologically active compounds. Accurate and reliable quantification of this compound, including its individual enantiomers, is critical for quality control, stability studies, and pharmacokinetic assessments. This document provides detailed protocols for two distinct, robust analytical methods for the quantification of this compound: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for enantiomeric separation and quantification in bulk drug substance, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in a biological matrix such as human plasma.
Method 1: Chiral HPLC-UV for Enantiomeric Purity and Quantification
This method is designed for the accurate determination of this compound and its enantiomeric purity in bulk substance or pharmaceutical formulations. The method utilizes a chiral stationary phase to achieve separation of the R- and S-enantiomers.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size.
-
Reagents: n-Hexane (HPLC grade), Isopropanol (IPA, HPLC grade), Diethylamine (DEA, >99.5%).
-
Standard: Reference standard of racemic this compound and its individual enantiomers (if available).
2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of n-Hexane:Isopropanol:Diethylamine in a ratio of 85:15:0.1 (v/v/v). The solution should be sonicated for 15 minutes to degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of racemic this compound reference standard and dissolve in 10 mL of the mobile phase.
-
Calibration Standards: Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Run Time: 20 minutes
4. Sample Preparation
-
Accurately weigh a quantity of the bulk drug substance equivalent to 10 mg of this compound and prepare a 1000 µg/mL solution in the mobile phase.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
Data Presentation: HPLC-UV Method Validation Summary
The following table summarizes the hypothetical performance characteristics of the chiral HPLC-UV method, validated according to ICH guidelines.[1][2]
| Validation Parameter | Result |
| Linearity | |
| Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision | |
| Repeatability (%RSD) | < 1.0% |
| Intermediate Precision (%RSD) | < 2.0% |
| Accuracy | |
| Recovery | 98.0% - 102.0% |
| Sensitivity | |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Resolution | |
| Between Enantiomers | > 2.0 |
Method 2: LC-MS/MS for Quantification in Human Plasma
This method provides a highly sensitive and selective approach for the quantification of this compound in human plasma, making it ideal for pharmacokinetic and bioequivalence studies.
Experimental Protocol: LC-MS/MS
1. Instrumentation and Materials
-
LC-MS/MS System: Agilent 1290 Infinity II UHPLC coupled to an Agilent 6470 Triple Quadrupole MS or equivalent.
-
Analytical Column: Zorbax SB-C18, 50 x 2.1 mm, 1.8 µm particle size.
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Water (LC-MS grade), Human Plasma (blank).
-
Internal Standard (IS): A stable isotope-labeled analog, e.g., this compound-d4.
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Stock Solutions (1000 µg/mL): Prepare separate stock solutions of the analyte and the Internal Standard in methanol.
-
Working Standards: Prepare calibration curve standards by spiking blank human plasma with the analyte to achieve concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (or standard), add 20 µL of the Internal Standard working solution (e.g., at 50 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for injection.
4. LC-MS/MS Conditions
Liquid Chromatography:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
LC Gradient:
Time (min) % Mobile Phase B 0.0 5 0.5 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Capillary Voltage: 4000 V
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Analyte 154.1 95.1 (Quantifier) 15 154.1 68.1 (Qualifier) 25 | IS (-d4) | 158.1 | 99.1 | 15 |
Data Presentation: LC-MS/MS Method Validation Summary
The following table summarizes the hypothetical performance characteristics of the LC-MS/MS method for quantification in human plasma.[3]
| Validation Parameter | Result |
| Linearity | |
| Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Precision | |
| Intra-day (%RSD) | < 10% |
| Inter-day (%RSD) | < 15% |
| Accuracy | |
| Recovery | 85.0% - 115.0% |
| Sensitivity | |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
| Matrix Effect | Monitored and compensated by Internal Standard |
Visualizations
General Analytical Workflow
The diagram below illustrates the general workflow for the quantitative analysis of a pharmaceutical compound, from sample handling to final reporting.
Caption: General workflow for quantitative analysis.
Method Selection Logic
The choice between the HPLC-UV and LC-MS/MS methods depends on the analytical objective. The following diagram outlines the decision-making process.
Caption: Logic for selecting the appropriate analytical method.
References
Application Notes and Protocols for [2-(1H-pyrazol-1-yl)butyl]amine as a Scaffold in Drug Design
Disclaimer: No specific experimental data was found in the public domain for the molecule [2-(1H-pyrazol-1-yl)butyl]amine. The following application notes and protocols are based on established principles of drug design and data from closely related pyrazole-containing compounds, particularly in the context of kinase inhibition.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique combination of steric and electronic properties, allowing it to participate in various non-covalent interactions with biological targets. Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2] This document provides a guide for utilizing the this compound scaffold in drug discovery, with a focus on its potential as a building block for kinase inhibitors.
Synthesis of the this compound Scaffold
A plausible synthetic route for this compound is proposed below, based on standard organic chemistry transformations. The synthesis starts from commercially available 1,3-butanediol and proceeds through a series of functional group manipulations to yield the target primary amine.
Caption: Proposed synthetic workflow for this compound.
Application in Drug Design: A Case Study on p38 MAP Kinase Inhibition
The pyrazole scaffold is a common feature in many kinase inhibitors.[2][3][4] The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, forming key interactions with the hinge region of the kinase active site. The butylamine side chain of this compound provides a vector for introducing further functionality to target other regions of the ATP-binding pocket or to modulate the physicochemical properties of the molecule.
Signaling Pathway
p38 MAP kinase is a key enzyme in the mitogen-activated protein kinase signaling cascade, which is involved in cellular responses to stress, inflammation, and apoptosis. Dysregulation of the p38 MAP kinase pathway is implicated in various inflammatory diseases and cancers.
Caption: Simplified p38 MAP kinase signaling pathway and the point of inhibition.
Structure-Activity Relationship (SAR)
The following table summarizes the structure-activity relationship of a series of pyrazole-based p38 MAP kinase inhibitors. This data can guide the design of new inhibitors based on the this compound scaffold. For instance, the amine group of the scaffold could be functionalized to introduce substituents analogous to those shown to be important for activity in the example series.
| Compound | R1 | R2 | p38α IC50 (nM) |
| 1 | 4-Fluorophenyl | 4-Pyridyl | 10 |
| 2 | 4-Chlorophenyl | 4-Pyridyl | 5 |
| 3 | 4-Methylphenyl | 4-Pyridyl | 15 |
| 4 | 4-Fluorophenyl | 2-Methyl-4-pyridyl | 3 |
| 5 | 4-Fluorophenyl | 2-Amino-4-pyridyl | 1 |
Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[4]
Experimental Protocols
General Protocol for an in vitro p38α Kinase Assay
This protocol describes a general method for determining the in vitro potency of a compound against p38α kinase using a luminescence-based assay that measures ATP consumption.
Caption: Experimental workflow for an in vitro p38α kinase assay.
Materials:
-
Recombinant human p38α enzyme
-
Biotinylated substrate peptide (e.g., Biotin-MEF2A)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound stock solution in DMSO
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Enzyme Addition: Prepare a solution of p38α enzyme in kinase buffer and add 5 µL to each well.
-
Reaction Initiation: Prepare a solution of the substrate peptide and ATP in kinase buffer. Add 4 µL of this mixture to each well to start the reaction. The final ATP concentration should be at its Km value for p38α.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Signal Generation: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the luminescence-based kinase assay kit.
-
Data Analysis:
-
The luminescent signal is inversely proportional to the amount of kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This detailed protocol provides a starting point for researchers to evaluate the potential of novel compounds derived from the this compound scaffold as kinase inhibitors. Further optimization of the assay conditions may be required for specific compounds and kinase targets.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 3. Design, synthesis and biological evaluation of pyrazole derivatives as potential multi-kinase inhibitors in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Assessing the Antimicrobial Activity of [2-(1H-pyrazol-1-yl)butyl]amine
Introduction
[2-(1H-pyrazol-1-yl)butyl]amine is a novel synthetic compound featuring a pyrazole-butyl-amine scaffold. The pyrazole moiety is a common feature in many biologically active compounds, and its derivatives have shown a wide range of therapeutic activities. This document provides a detailed protocol for the initial assessment of the antimicrobial properties of this compound against a panel of clinically relevant bacterial and fungal strains. The described methodologies include determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), and time-kill kinetics.
Materials and Reagents
-
This compound (purity ≥95%)
-
Dimethyl Sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
RPMI 1640 Medium with L-glutamine, buffered with MOPS
-
Tryptic Soy Agar (TSA)
-
Sabouraud Dextrose Agar (SDA)
-
96-well microtiter plates (sterile, flat-bottom)
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin, Fluconazole)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Resazurin sodium salt
-
Sterile saline solution (0.85% NaCl)
-
Incubator
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1.1. Preparation of Inoculum:
- Aseptically pick 3-5 well-isolated colonies of the test microorganism from an agar plate.
- Transfer the colonies into a tube containing 5 mL of sterile saline.
- Vortex the tube to create a smooth suspension.
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
- Dilute this suspension 1:100 in the appropriate broth (CAMHB for bacteria, RPMI for fungi) to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
1.2. Microdilution Assay:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
- In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth. The final volume in each well should be 100 µL. The concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
- Add 100 µL of the prepared inoculum to each well, bringing the total volume to 200 µL.
- Include the following controls:
- Growth Control: 100 µL broth + 100 µL inoculum (no compound).
- Sterility Control: 200 µL broth (no compound, no inoculum).
- Positive Control: Serial dilutions of a standard antibiotic.
- Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth. This can be assessed visually or by adding a viability indicator like resazurin.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
2.1. Subculturing:
- Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
- Spot-plate the aliquot onto an appropriate agar plate (TSA for bacteria, SDA for fungi).
- Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
2.2. Determination:
- The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum. This is typically observed as no colony growth on the subculture plates.
Time-Kill Kinetic Assay
3.1. Assay Setup:
- Prepare flasks containing the appropriate broth with this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.
- Include a growth control flask without the compound.
- Inoculate each flask with the test microorganism to a final density of approximately 5 x 10⁵ CFU/mL.
- Incubate the flasks at 37°C in a shaking incubator.
3.2. Sampling and Plating:
- At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw a 100 µL aliquot from each flask.
- Perform ten-fold serial dilutions of the aliquot in sterile saline.
- Plate 100 µL of each dilution onto agar plates.
- Incubate the plates for 18-24 hours.
3.3. Data Analysis:
- Count the number of colonies on the plates and calculate the CFU/mL for each time point.
- Plot the log₁₀ CFU/mL versus time for each concentration of the compound. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
Data Presentation
Table 1: MIC and MBC/MFC of this compound (Hypothetical Data)
| Microorganism | Strain (ATCC) | MIC (µg/mL) | MBC/MFC (µg/mL) | Positive Control | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 16 | 32 | Vancomycin | 1 |
| Escherichia coli | 25922 | 32 | 64 | Ciprofloxacin | 0.25 |
| Pseudomonas aeruginosa | 27853 | 64 | >256 | Ciprofloxacin | 0.5 |
| Candida albicans | 90028 | 8 | 16 | Fluconazole | 2 |
Table 2: Time-Kill Kinetics of this compound against S. aureus ATCC 29213 (Hypothetical Data)
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 0.5x MIC (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.1 | 5.5 | 5.2 | 4.8 | 4.1 |
| 4 | 6.8 | 5.3 | 4.6 | 3.9 | 2.9 |
| 8 | 8.2 | 5.1 | 3.8 | 2.5 | <2.0 |
| 12 | 8.9 | 4.9 | 2.9 | <2.0 | <2.0 |
| 24 | 9.1 | 4.8 | <2.0 | <2.0 | <2.0 |
Visualizations
Application Notes and Protocols for Evaluating [2-(1H-pyrazol-1-yl)butyl]amine in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer properties.[1][2][3] These compounds have been shown to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines.[4] This document provides a detailed experimental framework for the evaluation of a novel pyrazole-containing compound, [2-(1H-pyrazol-1-yl)butyl]amine, in cancer cell lines. The following protocols are designed to assess its cytotoxic potential and elucidate its mechanism of action.
Experimental Workflow
The evaluation of this compound will follow a stepwise approach, beginning with a broad screening for cytotoxic activity and progressively moving towards more detailed mechanistic studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicstrive.com [academicstrive.com]
- 4. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Amine Group of [2-(1H-pyrazol-1-yl)butyl]amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of the primary amine group of [2-(1H-pyrazol-1-yl)butyl]amine. Derivatization is a crucial technique to modify the physicochemical properties of molecules, enhancing their suitability for various analytical methods, or for creating new molecular entities in drug discovery programs. The following sections detail common and effective derivatization strategies, including acylation, sulfonylation, and reductive amination.
Introduction
This compound is a primary amine featuring a pyrazole moiety. The primary amine group is a versatile functional handle for chemical modification. Derivatization can be employed to:
-
Improve chromatographic separation and detection: By introducing non-polar or UV-active/fluorescent groups, the molecule's behavior in techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be significantly enhanced.[1][2]
-
Increase volatility for GC analysis: Converting the polar amine into a less polar derivative increases its volatility, a prerequisite for GC analysis.[1]
-
Modulate biological activity: Modification of the amine group can alter the molecule's interaction with biological targets, a key strategy in drug development.
-
Enable further synthetic transformations: The derivatized amine can serve as an intermediate for more complex molecular constructions.
This document outlines three robust methods for the derivatization of this compound, providing detailed experimental protocols and expected outcomes.
Derivatization Techniques
Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation of the primary amine with trifluoroacetic anhydride (TFAA) yields a stable trifluoroacetamide derivative. This is a common method for preparing samples for GC analysis, as the resulting derivative is more volatile and less polar than the parent amine. The introduction of fluorine atoms also enhances sensitivity for Electron Capture Detection (ECD).[1]
Experimental Protocol:
-
Sample Preparation: In a clean, dry 2 mL reaction vial, place a precisely known amount (e.g., 1-5 mg) of this compound. If the sample is in solution, evaporate the solvent under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of an anhydrous aprotic solvent (e.g., ethyl acetate or acetonitrile) to dissolve the sample. Following this, add 100 µL of trifluoroacetic anhydride (TFAA).
-
Reaction: Tightly cap the vial with a PTFE-lined cap and heat the mixture at 60-70°C for 20-30 minutes in a heating block or oven.
-
Cooling and Analysis: Allow the vial to cool to room temperature. An aliquot of the reaction mixture can then be directly injected into the GC or GC-MS system.
Data Presentation:
| Parameter | Value | Reference |
| Reagent | Trifluoroacetic Anhydride (TFAA) | [1] |
| Solvent | Anhydrous Ethyl Acetate or Acetonitrile | [1] |
| Temperature | 60-70°C | [1] |
| Reaction Time | 20-30 minutes | [1] |
| Expected Yield | > 95% | N/A |
| Analytical Technique | GC-MS, GC-ECD | [1] |
Reaction Workflow:
Caption: Workflow for TFAA acylation of this compound.
Sulfonylation with p-Toluenesulfonyl Chloride
Sulfonylation involves the reaction of the primary amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), to form a stable sulfonamide. This derivatization is widely used in organic synthesis and for preparing derivatives for HPLC analysis. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[3][4]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a suitable base, such as pyridine or triethylamine (1.2-1.5 equivalents), to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Reagent Addition: Dissolve p-toluenesulfonyl chloride (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup and Purification: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess base, followed by saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[4]
Data Presentation:
| Parameter | Value | Reference |
| Reagent | p-Toluenesulfonyl Chloride (TsCl) | [3][4] |
| Solvent | Anhydrous Dichloromethane or THF | [3][4] |
| Base | Pyridine or Triethylamine | [3][4] |
| Temperature | 0°C to Room Temperature | [3][4] |
| Reaction Time | 2-16 hours | [3][4] |
| Expected Yield | 80-95% | N/A |
| Analytical Technique | TLC, LC-MS, HPLC | [3][4] |
Reaction Workflow:
Caption: Workflow for sulfonylation of this compound.
Reductive Amination
Reductive amination is a versatile method to form secondary or tertiary amines.[5][6][7] For derivatizing the primary amine of this compound, it can be reacted with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. This one-pot procedure is highly efficient.[5][7] A common reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the starting aldehyde or ketone.[5]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent such as methanol, ethanol, or dichloromethane. The reaction is often carried out under weakly acidic conditions (pH 5-6), which can be achieved by adding a small amount of acetic acid.
-
Reducing Agent Addition: Add sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup and Purification: Once the reaction is complete, carefully quench the reaction by adding a dilute aqueous acid solution (e.g., 1M HCl) to destroy any remaining reducing agent. Basify the solution with an aqueous base (e.g., saturated NaHCO₃ or 1M NaOH) and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography.
Data Presentation:
| Parameter | Value | Reference |
| Reagents | Aldehyde/Ketone, NaBH₃CN or NaBH(OAc)₃ | [5][7] |
| Solvent | Methanol, Ethanol, or Dichloromethane | [5] |
| Additive | Acetic Acid (catalytic) | [8] |
| Temperature | Room Temperature | [5] |
| Reaction Time | 1-24 hours | [8] |
| Expected Yield | 70-90% | N/A |
| Analytical Technique | TLC, LC-MS | [5] |
Logical Relationship Diagram:
Caption: Logical flow of the one-pot reductive amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for [2-(1H-pyrazol-1-yl)butyl]amine as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(1H-pyrazol-1-yl)butyl]amine is a versatile bidentate ligand that incorporates both a pyrazole ring and a primary amine group. This unique combination of a π-rich aromatic heterocycle and a flexible alkylamine chain allows it to form stable coordination complexes with a variety of metal ions. The pyrazole moiety provides a sterically accessible nitrogen atom for coordination, while the butylamine fragment introduces conformational flexibility and an additional coordination site. This structural arrangement makes the resulting metal complexes promising candidates for applications in catalysis, materials science, and as potential therapeutic agents. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, and their metal complexes can offer enhanced or novel pharmacological properties.[1][2][3]
This document provides detailed protocols for the synthesis of this compound and its coordination complexes, along with application notes highlighting its potential uses, particularly in catalytic oxidations.
Synthesis of this compound
The synthesis of this compound can be achieved through the N-alkylation of pyrazole with a suitable 4-carbon synthon bearing a protected amine functionality, followed by deprotection. A common and effective method involves the reaction of pyrazole with a haloalkylamine or a protected haloamine.
Experimental Protocol: Synthesis of this compound
Materials:
-
Pyrazole
-
1-Bromo-2-aminobutane hydrobromide (or a suitable protected derivative such as N-(2-butyl)phthalimide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Hydrazine hydrate (if using a phthalimide protected group)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in diethyl ether
-
Sodium hydroxide (NaOH)
Procedure:
-
N-Alkylation of Pyrazole:
-
In a round-bottom flask, dissolve pyrazole (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the solution.
-
To this suspension, add a solution of 1-bromo-2-aminobutane hydrobromide (1.1 eq) in DMF dropwise at room temperature. Alternative: If using a protected amine like N-(2-bromobutyl)phthalimide, it can be added directly.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-alkylated pyrazole.
-
-
Deprotection (if a protected amine was used):
-
For Phthalimide Protection: Dissolve the crude product in ethanol and add hydrazine hydrate (2.0 eq). Reflux the mixture for 4-6 hours. Cool the reaction mixture, filter off the phthalhydrazide precipitate, and concentrate the filtrate.
-
For Boc Protection: Dissolve the crude product in a solution of HCl in diethyl ether and stir at room temperature for 2-4 hours. Remove the solvent under reduced pressure.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
-
Alternatively, the product can be converted to its hydrochloride salt by treatment with a solution of HCl in diethyl ether, which can then be recrystallized. The free amine can be regenerated by treatment with a base like NaOH.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.[5][6]
Coordination Chemistry
This compound is expected to act as a bidentate N,N'-donor ligand, coordinating to metal ions through the N2 atom of the pyrazole ring and the nitrogen atom of the butylamine group to form a stable six-membered chelate ring. The coordination geometry around the metal center will depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.
Experimental Protocol: Synthesis of a Copper(II) Complex
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) or Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Methanol or Ethanol
Procedure:
-
Dissolve this compound (2.0 eq) in methanol in a round-bottom flask.
-
In a separate flask, dissolve the copper(II) salt (1.0 eq) in methanol.
-
Add the copper(II) salt solution dropwise to the ligand solution with stirring at room temperature.
-
A color change and/or precipitation of the complex should be observed.
-
Stir the reaction mixture for 2-4 hours at room temperature.
-
Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.
-
Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from a suitable solvent system.[7][8]
Characterization: The resulting complex should be characterized by elemental analysis, FT-IR, UV-Vis spectroscopy, and, if possible, single-crystal X-ray diffraction to determine its structure and coordination geometry.
Data Presentation
Due to the lack of specific experimental data for this compound complexes, the following tables present representative data from structurally similar pyrazolyl-alkylamine and pyrazole-containing ligands to provide an indication of expected values.
Table 1: Representative Crystallographic Data for a Copper(II) Complex with a Pyrazole-based Ligand.
| Parameter | Value | Reference |
| Crystal System | Triclinic | [7] |
| Space Group | P-1 | [7] |
| a (Å) | 9.1721(13) | [9] |
| b (Å) | 9.5797(13) | [9] |
| c (Å) | 11.4448(15) | [9] |
| α (°) | 96.138(11) | [9] |
| β (°) | 106.466(12) | [9] |
| γ (°) | 101.543(12) | [9] |
| Cu-N(pyrazole) (Å) | ~2.0 | [7] |
| Cu-N(amine) (Å) | ~2.0 | [7] |
Table 2: Representative Spectroscopic Data for a Pyrazole Ligand and its Metal Complex.
| Compound | Key IR Bands (cm⁻¹) | ¹H NMR (δ, ppm) |
| Pyrazole Ligand | ~3300 (N-H amine), ~1580 (C=N pyrazole) | Pyrazole protons: ~7.5, ~7.2, ~6.2; Alkyl protons: variable |
| Metal Complex | Shift in N-H and C=N bands | Broadening of ligand signals |
Table 3: Representative Stability Constants for Metal Complexes with Pyrazole-based Ligands. [10][11][12][13]
| Metal Ion | Ligand Type | Log K₁ | Log K₂ | Reference |
| Cu(II) | Pyrazoline derivative | 8.5 - 9.5 | 7.0 - 8.0 | [11] |
| Ni(II) | Pyrazoline derivative | 7.0 - 8.0 | 5.5 - 6.5 | [11] |
| Co(II) | Pyrazoline derivative | 6.5 - 7.5 | 5.0 - 6.0 | [11] |
Application Notes: Catalytic Oxidation
Copper complexes of nitrogen-containing ligands have been extensively studied as catalysts for oxidation reactions, mimicking the activity of enzymes like catechol oxidase and phenoxazinone synthase.[2][14] The copper(II) complex of this compound is a promising candidate for catalyzing the aerobic oxidation of substituted phenols and catechols.
Experimental Protocol: Catalytic Oxidation of Catechol
Materials:
-
Copper(II)-[2-(1H-pyrazol-1-yl)butyl]amine complex (catalyst)
-
Catechol (substrate)
-
Methanol or Acetonitrile (solvent)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the copper complex in the chosen solvent (e.g., 1 mM).
-
Prepare a stock solution of catechol in the same solvent (e.g., 100 mM).
-
In a quartz cuvette, add the solvent and the catalyst solution to achieve the desired final catalyst concentration (e.g., 0.1 mM).
-
Initiate the reaction by adding the catechol solution to the cuvette to reach the desired final substrate concentration (e.g., 10 mM).
-
Immediately start monitoring the reaction by recording the UV-Vis spectra at regular time intervals. The formation of o-benzoquinone can be followed by the increase in absorbance at its λ_max (around 390 nm).
-
The initial rate of the reaction can be determined from the linear portion of the absorbance vs. time plot.
Kinetic Analysis:
The catalytic activity can be quantified by determining the Michaelis-Menten kinetic parameters, V_max (maximum reaction rate) and K_m (Michaelis constant). This is achieved by measuring the initial reaction rates at various substrate concentrations while keeping the catalyst concentration constant. The data can be analyzed using a Lineweaver-Burk plot (1/rate vs. 1/[substrate]).
Table 4: Representative Catalytic Activity Data for Catechol Oxidation by Copper-Pyrazole Complexes. [2][15][16]
| Catalyst | Solvent | V_max (µmol L⁻¹ min⁻¹) | K_m (mol L⁻¹) | Reference |
| Cu(II)/Pyrazole Ligand 1 | Methanol | 41.67 | 0.02 | [15] |
| Cu(II)/Pyrazole Ligand 2 | THF | 5.596 | - | [2] |
Visualizations
Logical Workflow for Synthesis and Characterization
Caption: Synthetic and characterization workflow for this compound and its copper(II) complex.
Potential Catalytic Cycle for Catechol Oxidation
Caption: Proposed catalytic cycle for the oxidation of catechol by a copper(II)-pyrazolyl-alkylamine complex.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structure, and Properties of a Copper(II) Binuclear Complex Based on Trifluoromethyl Containing Bis(pyrazolyl)hydrazone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. Stability Constants of Mixed Ligand Complexes of Nickel(II) with Adenine and Some Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
developing a cell-based assay for [2-(1H-pyrazol-1-yl)butyl]amine efficacy
Application Note & Protocols
Topic: Development of a Cell-Based Assay for [2-(1H-pyrazol-1-yl)butyl]amine Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole and its derivatives are pharmacologically significant scaffolds known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] Many FDA-approved drugs incorporate the pyrazole moiety, highlighting its therapeutic potential.[4] This application note describes a comprehensive workflow for evaluating the efficacy of a novel pyrazole compound, this compound, using a series of cell-based assays.
The proposed workflow is designed to first quantify the compound's cytotoxic or anti-proliferative effects to determine its potency (IC50). Subsequently, it aims to elucidate the mechanism of cell death and investigate the compound's impact on a key intracellular signaling pathway. This multi-tiered approach provides a robust framework for characterizing the compound's cellular efficacy and mechanism of action, crucial for early-stage drug discovery.
Experimental Workflow
The overall strategy involves a primary screen to assess cell viability, followed by secondary assays to determine the mode of action.
Caption: Workflow for characterizing the cellular efficacy of a test compound.
Primary Screen: Cell Viability Assay
To determine the dose-dependent cytotoxic or anti-proliferative effect of this compound, a colorimetric assay such as the MTT assay is employed. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[5][6] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5][7]
Protocol 1: MTT Cell Viability Assay
Materials:
-
A549 cells (or other suitable cancer cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
DMSO (Dimethyl sulfoxide) or solubilization solution[5]
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed A5449 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6][7]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Hypothetical Viability Data
| Compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 1 | 1.12 ± 0.06 | 89.6 |
| 5 | 0.95 ± 0.05 | 76.0 |
| 10 | 0.64 ± 0.04 | 51.2 |
| 25 | 0.31 ± 0.03 | 24.8 |
| 50 | 0.15 ± 0.02 | 12.0 |
| 100 | 0.08 ± 0.01 | 6.4 |
| Calculated IC50 | ~10.5 µM |
Secondary Screen: Apoptosis Assay
To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is recommended.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[9][10] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells, which have compromised membrane integrity.[8][11]
Protocol 2: Annexin V/PI Apoptosis Assay
Materials:
-
6-well cell culture plates
-
This compound (at IC50 and 2x IC50 concentrations)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates at a density that will not exceed 80% confluency. After 24 hours, treat cells with the vehicle control and this compound at the predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension at 500 x g for 5 minutes.[10]
-
Washing: Wash the cells twice with cold PBS.[8]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately using a flow cytometer.
Data Presentation: Hypothetical Apoptosis Data
| Treatment | % Viable Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Vehicle Control | 95.2 | 2.1 | 1.5 | 1.2 |
| Compound (IC50) | 48.5 | 35.8 | 12.3 | 3.4 |
Mechanism of Action: Signaling Pathway Analysis
Many pyrazole derivatives exert their effects by inhibiting protein kinases within intracellular signaling pathways that control cell proliferation and survival.[12] A plausible mechanism for an anti-cancer agent is the inhibition of the MAPK/ERK pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the MEK kinase by the test compound.
Protocol 3: Western Blot for Pathway Analysis
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells in 6-well plates with the compound at the IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes) after serum starvation and stimulation with a growth factor (e.g., EGF). Lyse the cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibody overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply a chemiluminescence substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity. A decrease in the ratio of phosphorylated ERK to total ERK in compound-treated cells would indicate inhibition of the pathway.
Conclusion
This application note provides a structured, three-tiered experimental approach to characterize the efficacy of the novel compound this compound. By integrating cell viability, apoptosis, and signaling pathway analyses, researchers can efficiently determine the compound's potency, mode of action, and molecular mechanism. This comprehensive dataset is essential for making informed decisions in the drug development pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
large-scale synthesis and purification of [2-(1H-pyrazol-1-yl)butyl]amine
An Application Note and Protocol for the Large-Scale Synthesis and Purification of [2-(1H-pyrazol-1-yl)butyl]amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the , a key intermediate for pharmaceutical research and development. The synthesis is a two-step process commencing with the N-alkylation of pyrazole with 2-bromobutanenitrile to yield 2-(1H-pyrazol-1-yl)butanenitrile, followed by the reduction of the nitrile to the target primary amine. This application note includes comprehensive experimental procedures, data presented in tabular format for clarity, and visual diagrams of the workflow to ensure reproducibility and scalability.
Introduction
Pyrazole-containing compounds are a significant class of N-heterocycles in medicinal chemistry, exhibiting a wide range of biological activities. The title compound, this compound, is a valuable building block for the synthesis of various active pharmaceutical ingredients (APIs). The presence of a primary amine allows for further functionalization, while the pyrazole moiety can engage in key interactions with biological targets. This protocol outlines a robust and scalable method for the synthesis and purification of this compound, addressing the need for high-purity material in a drug development setting.
Synthesis Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Overall workflow for the synthesis and purification of this compound.
Experimental Protocols
Step 1: Synthesis of 2-(1H-Pyrazol-1-yl)butanenitrile
This step involves the N-alkylation of pyrazole with 2-bromobutanenitrile in the presence of a base.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1H-Pyrazole | 68.08 | 68.1 g | 1.0 |
| 2-Bromobutanenitrile | 148.00 | 148.0 g | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 207.3 g | 1.5 |
| Acetonitrile (CH₃CN) | 41.05 | 1 L | - |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 1H-pyrazole (68.1 g, 1.0 mol) and acetonitrile (1 L).
-
Stir the mixture at room temperature until the pyrazole is completely dissolved.
-
Add potassium carbonate (207.3 g, 1.5 mol) to the solution.
-
Slowly add 2-bromobutanenitrile (148.0 g, 1.0 mol) to the suspension at room temperature over 30 minutes.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with acetonitrile (2 x 100 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
The crude product can be purified by vacuum distillation or used directly in the next step if the purity is deemed sufficient (>95% by GC-MS).
Expected Yield and Purity:
| Parameter | Value |
| Theoretical Yield | 135.17 g |
| Typical Yield | 115 - 128 g (85-95%) |
| Purity (GC-MS) | >95% |
Step 2: Synthesis of this compound
This step involves the reduction of the nitrile intermediate to the primary amine using a suitable reducing agent. Catalytic hydrogenation is a scalable and common method.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(1H-Pyrazol-1-yl)butanenitrile | 135.17 | 135.2 g | 1.0 |
| Raney Nickel (Ra-Ni) | - | ~13.5 g (10 wt%) | - |
| Methanol (CH₃OH) | 32.04 | 1.5 L | - |
| Ammonia (7N in Methanol) | - | 200 mL | - |
| Hydrogen Gas (H₂) | 2.02 | High Pressure | - |
Procedure:
-
In a high-pressure autoclave, add 2-(1H-pyrazol-1-yl)butanenitrile (135.2 g, 1.0 mol) and methanol (1.5 L).
-
Add the methanolic ammonia solution. The addition of ammonia helps to suppress the formation of secondary and tertiary amine by-products.[2]
-
Carefully add Raney Nickel (~13.5 g) to the solution under an inert atmosphere.
-
Seal the autoclave and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 10-15 bar.
-
Heat the mixture to 50-60°C and stir vigorously.
-
Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 8-12 hours.
-
After completion, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the catalyst through a pad of Celite®. Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet.
-
Wash the filter cake with methanol (2 x 100 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Expected Yield and Purity:
| Parameter | Value |
| Theoretical Yield | 139.21 g |
| Typical Yield | 118 - 132 g (85-95%) |
| Purity (LC-MS) | >90% |
Purification Protocol
The crude amine can be purified by vacuum distillation. For applications requiring enantiomerically pure material, chiral separation is necessary.
Purification Workflow
Caption: Purification workflow for this compound.
Large-Scale Chiral Purification by Supercritical Fluid Chromatography (SFC)
Preparative SFC is an efficient method for large-scale chiral separations, offering advantages in terms of speed and reduced solvent consumption compared to traditional HPLC.[][4]
Instrumentation and Columns:
-
Preparative SFC system
-
Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often effective for separating chiral amines. Method development is required to identify the optimal column and mobile phase.
Typical SFC Conditions (Example):
| Parameter | Condition |
| Column | Chiralpak IA (or other suitable CSP) |
| Mobile Phase | Supercritical CO₂ / Methanol with 0.1% Diethylamine |
| Gradient | Isocratic (e.g., 80:20 CO₂:Methanol) |
| Flow Rate | Dependent on column dimension |
| Temperature | 40°C |
| Back Pressure | 150 bar |
| Detection | UV at 220 nm |
Procedure:
-
Dissolve the racemic amine in the mobile phase co-solvent (e.g., methanol).
-
Perform analytical scale injections to determine the retention times of the two enantiomers and optimize the separation conditions.
-
Scale up the injection volume for preparative SFC.
-
Collect the fractions corresponding to each enantiomer.
-
Combine the fractions for each enantiomer and evaporate the solvent under reduced pressure to obtain the purified enantiomers.
-
Determine the enantiomeric excess (ee) of each purified enantiomer by analytical chiral HPLC or SFC.
Expected Purity:
| Parameter | Value |
| Enantiomeric Excess (ee) | >99% |
| Chemical Purity | >99% |
Conclusion
The described synthetic and purification protocols provide a reliable and scalable method for obtaining high-purity this compound and its individual enantiomers. This enables researchers and drug development professionals to access significant quantities of this key building block for their research and development activities. The use of catalytic hydrogenation and preparative SFC aligns with modern, efficient, and scalable manufacturing practices.
References
Application Notes and Protocols for [2-(1H-pyrazol-1-yl)butyl]amine in Agricultural Research
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds widely utilized in the agricultural sector due to their diverse biological activities.[1] Members of this class have been successfully commercialized as fungicides, insecticides, and herbicides. The core pyrazole structure serves as a versatile scaffold for chemical modifications, leading to a wide range of bioactive molecules. This document outlines potential applications and experimental protocols for investigating the agricultural utility of [2-(1H-pyrazol-1-yl)butyl]amine, based on the known properties of related pyrazole compounds.
Potential Agricultural Applications
Based on the activities of structurally related pyrazole derivatives, this compound could be investigated for the following applications:
-
Fungicidal Agent: Many pyrazole derivatives, particularly pyrazole carboxamides, are potent fungicides.[1][2] They often act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in fungi.[3][4]
-
Insecticidal Agent: Phenylpyrazole insecticides, such as fipronil, are known to act as antagonists of the GABA-gated chloride channel in insects, leading to neurotoxicity.[5][6][7][8] Other pyrazoline-type insecticides function as sodium channel blockers.[9][10]
-
Plant Growth Regulator: Certain pyrazole compounds have been shown to influence plant growth and development, suggesting potential use in modifying crop characteristics.
Quantitative Data for Related Pyrazole Derivatives
The following table summarizes the biological activity of various pyrazole derivatives from published studies, providing a benchmark for potential efficacy.
| Compound Class/Name | Target Organism/Pest | Activity Type | Efficacy (EC50/IC50/LC50) | Reference |
| Pyrazole Carboxamide (U22) | Sclerotinia sclerotiorum | Fungicidal (preventative) | 89.9% efficacy at 200 µg/mL | [4] |
| Pyrazole Carboxamide (Compound 6i) | Valsa mali | Fungicidal | EC50 = 1.77 mg/L | [11] |
| Isoxazolol Pyrazole Carboxylate (7ai) | Rhizoctonia solani | Fungicidal | EC50 = 0.37 µg/mL | [12] |
| Pyrazole Analogue (1v) | Fusarium graminearum | Fungicidal | EC50 = 0.0530 µM | [13] |
| Pyrazole Oxime Ether (IB9) | Aphis laburni | Insecticidal | >90% mortality at 10 mg/L | [14] |
| Pyrazole Oxime Ether (IIB1) | Tetranychus cinnabarinus | Acaricidal | ≥95% mortality at 10 mg/L | [14] |
| Pyrazole-5-carboxamide (Ij) | Helicoverpa armigera | Insecticidal (stomach) | 60% mortality at 5 mg/kg | [8][15] |
| Pyrazole derivative (7) | Culex pipiens (lab strain) | Larvicidal | LC50 = 180.35 µg/mL | [16][17] |
Experimental Protocols
The following are detailed protocols that can be adapted to evaluate the agricultural potential of this compound.
Synthesis of this compound
A general synthesis approach for N-alkylated pyrazoles often involves the reaction of pyrazole with an appropriate alkyl halide in the presence of a base. A plausible synthetic route for the target compound is outlined below.
References
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]
- 9. Differential sensitivity of rat voltage-sensitive sodium channel isoforms to pyrazoline-type insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and insecticidal activities of novel pyrazole oxime ether derivatives with different substituted pyridyl rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and insecticidal activity of some pyrazole, pyridine, and pyrimidine candidates against Culex pipiens L. larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: [2-(1H-pyrazol-1-yl)butyl]amine Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields during the synthesis of [2-(1H-pyrazol-1-yl)butyl]amine. The content is structured to address specific issues in a standard two-step synthetic protocol involving N-alkylation of pyrazole followed by nitrile reduction.
General Synthetic Pathway
The synthesis of this compound is typically achieved via a two-step process. The first step involves the N-alkylation of pyrazole with a suitable four-carbon electrophile, such as 2-bromobutanenitrile, to form the intermediate, 2-(1H-pyrazol-1-yl)butanenitrile. The second step is the reduction of the nitrile group to the primary amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is divided by the two primary stages of the synthesis.
Part 1: N-Alkylation of Pyrazole
Q1: Why am I observing very low or no conversion of pyrazole to 2-(1H-pyrazol-1-yl)butanenitrile?
A1: Low conversion is typically related to reaction conditions or reagent quality. Consider the following:
-
Base Strength: Pyrazole requires a base to be deprotonated for efficient alkylation. If you are using a weak base, the reaction may not proceed. Using sodium hydride (NaH) instead of potassium carbonate (K₂CO₃) can sometimes prevent the formation of regioisomeric byproducts and improve yield.[1]
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally effective. Ensure the solvent is anhydrous, as water can quench the deprotonated pyrazole.
-
Reaction Temperature: Some alkylations require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, try increasing the temperature incrementally (e.g., to 60-80 °C).
-
Reagent Quality: Verify the purity of your pyrazole and 2-bromobutanenitrile. The alkylating agent can degrade over time.
Q2: My reaction is producing a mixture of two isomers. How can I improve regioselectivity for the desired N1-alkylated product?
A2: Pyrazole has two nitrogen atoms (N1 and N2) that can be alkylated, leading to regioisomers. Achieving high selectivity is a common challenge.
-
Steric Hindrance: The regioselectivity of pyrazole alkylation is influenced by both electronic and steric properties of substituents on the pyrazole ring.[1] While the parent pyrazole is used here, the choice of alkylating agent can influence the outcome. A bulkier alkylating agent may favor the less sterically hindered nitrogen.
-
Reaction Conditions: The choice of base and solvent can significantly impact the N1/N2 ratio. Some studies have shown that using ionic liquids can promote regioselective alkylation.[2] Catalyst-free Michael additions have also been reported to give excellent N1 selectivity (>99.9:1).[3][4]
-
Computational Models: Theoretical calculations can help predict the activation energies for N1 versus N2 alkylation, providing insight into the expected major product.[5] For instance, hydrogen bonding between the alkylating agent and the pyrazole N2 atom can stabilize the transition state for N1 alkylation.[5]
Troubleshooting N-Alkylation Conditions
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Expected Outcome | Reference |
|---|---|---|---|---|
| Base | K₂CO₃ (1.1 eq) | NaH (1.2 eq) | Increased yield and selectivity | [1] |
| Solvent | Acetone | Anhydrous DMF | Better solubility, higher reaction rate | [6] |
| Temperature | 25 °C (Room Temp) | 80 °C | Faster reaction kinetics | [7] |
| Additive | None | Ionic Liquid (e.g., [bmim][PF₆]) | Improved regioselectivity |[2] |
Part 2: Reduction of 2-(1H-pyrazol-1-yl)butanenitrile
Q3: The reduction of my nitrile intermediate is incomplete. How can I drive the reaction to completion?
A3: Incomplete reduction can result from an insufficiently powerful reducing agent, poor reaction setup, or catalyst deactivation.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles.[8] Lithium aluminum hydride (LiAlH₄) is a very effective but non-selective and highly reactive agent.[8] Catalytic hydrogenation is another strong option.[9]
-
Catalytic Hydrogenation Issues: If using catalytic hydrogenation (e.g., H₂/Raney Nickel), ensure the catalyst is active and the system is free of poisons (like sulfur compounds). Increase hydrogen pressure and/or reaction time if necessary.
-
LiAlH₄ Procedure: When using LiAlH₄, the reaction must be performed under strictly anhydrous conditions in a suitable solvent like diethyl ether or THF.[8] Ensure you are using a sufficient molar excess of the hydride.
Q4: My final product is contaminated with secondary and tertiary amines. How can I prevent these side products?
A4: The formation of secondary and tertiary amines is a known side reaction during catalytic hydrogenation of nitriles.[9] The primary amine product can react with the intermediate imine, leading to over-alkylation.
-
Catalyst Choice: Certain catalysts, like cobalt boride, can be more selective for the production of primary amines.[9]
-
Reaction Conditions: Modifying the solvent, pH, temperature, and hydrogen pressure can help minimize side product formation.[9] Conducting the reaction in the presence of ammonia can also suppress secondary amine formation by shifting the equilibrium away from the imine-amine reaction.
Comparison of Nitrile Reduction Methods
| Method | Reducing Agent | Typical Solvent | Pros | Cons |
|---|---|---|---|---|
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | High reactivity, fast | Requires strict anhydrous conditions, hazardous |
| Catalytic Hydrogenation | H₂ with Raney Ni, Pd/C, or PtO₂ | Ethanol, Methanol | Economical, scalable, clean workup | Can lead to secondary/tertiary amines, catalyst poisoning |
| Alternative Hydride | Diborane (B₂H₆) | THF | Effective reduction | Toxic gas, requires careful handling |
Experimental Protocols
Protocol 1: Synthesis of 2-(1H-pyrazol-1-yl)butanenitrile
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 mL/mmol of pyrazole).
-
Add pyrazole (1.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.
-
Add 2-bromobutanenitrile (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and then heat to 60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding ice-cold water.
-
Extract the product with ethyl acetate (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Reduction of 2-(1H-pyrazol-1-yl)butanenitrile to this compound
-
Preparation: Set up a flame-dried, three-neck round-bottom flask with a reflux condenser under an inert atmosphere.
-
LiAlH₄ Suspension: In the flask, suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous diethyl ether or THF.
-
Addition of Nitrile: Dissolve 2-(1H-pyrazol-1-yl)butanenitrile (1.0 eq) in anhydrous diethyl ether/THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup (Fieser method):
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully add water (X mL, where X = grams of LiAlH₄ used).
-
Add 15% aqueous NaOH solution (X mL).
-
Add water again (3X mL).
-
Stir the resulting granular precipitate for 1 hour.
-
-
Isolation: Filter the solid salts and wash them thoroughly with diethyl ether/THF.
-
Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved via distillation or chromatography.
Troubleshooting Workflow
If you are experiencing low overall yield, use the following decision tree to diagnose the potential issue.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 5. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Nitrile reduction - Wikipedia [en.wikipedia.org]
improving the purity of [2-(1H-pyrazol-1-yl)butyl]amine post-synthesis
Welcome to the technical support center for the post-synthesis purification of [2-(1H-pyrazol-1-yl)butyl]amine. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter after the initial synthesis of this compound.
Question: My crude product is a persistent oil and fails to solidify. How can I proceed with purification?
Answer: This is a common issue with many amines. The product may be impure, or it may exist as a low-melting solid or oil at room temperature.
-
Initial Step: Confirm the presence of your desired product using techniques like TLC (Thin-Layer Chromatography) and ¹H NMR on the crude oil.
-
Purification Strategy 1: Salt Formation. Convert the amine into a salt (e.g., hydrochloride, oxalate, or tartrate), which is often a crystalline solid that is easier to handle and purify by recrystallization.[1][2] The formation of a salt can effectively separate the basic amine product from non-basic impurities.[3][4]
-
Purification Strategy 2: Chromatography. If salt formation is unsuccessful or you need to separate the product from other basic impurities, column chromatography is a viable option.[5][6]
Question: My ¹H NMR spectrum shows multiple sets of pyrazole peaks, suggesting regioisomers. How can I separate them?
Answer: The synthesis of N-alkylated pyrazoles can often lead to a mixture of N-1 and N-2 substituted isomers. Their similar polarities can make separation challenging.
-
Flash Column Chromatography: This is the most effective method for separating regioisomers. Careful optimization of the solvent system is crucial.
-
Normal Phase: Use a silica gel column. Since the product is basic, peak tailing can be an issue.[6] To mitigate this, you can either use an amine-functionalized silica column or add a small amount of a competing amine (like triethylamine, ~0.1-1%) to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[7]
-
Reversed Phase: For more polar compounds, reversed-phase flash chromatography using a C18 column with a mobile phase like Acetonitrile/Water can be effective.[7]
-
Question: TLC analysis of my product shows a baseline spot and streaking, even in polar solvent systems. What does this indicate?
Answer: Streaking and baseline spotting on a silica TLC plate are characteristic behaviors of basic compounds like amines.[6] The amine group interacts strongly with the acidic silanol groups on the silica surface.
-
Diagnosis: This indicates a strong interaction between your compound and the stationary phase. While it may suggest impurity, it is often just the nature of the compound.
-
Solution: To get a clean TLC spot, add a small amount of triethylamine (Et₃N) or ammonium hydroxide to your developing solvent. This will "deactivate" the acidic sites on the silica plate, allowing the amine to travel up the plate more cleanly and providing a more accurate assessment of purity.
Question: After column chromatography, my product is still contaminated with a non-polar impurity. What is the best next step?
Answer: If a non-polar impurity co-elutes with your product, a purification method based on a different chemical property is needed.
-
Acid-Base Extraction: This is an excellent technique to separate your basic amine from non-basic (neutral or acidic) impurities.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, DCM).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). Your basic amine will be protonated and move into the aqueous layer.
-
Discard the organic layer containing the non-polar impurity.
-
Basify the aqueous layer (e.g., with 1M NaOH or NaHCO₃) to deprotonate your amine, which will likely precipitate or can be extracted back into a fresh organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the purified amine.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Besides the N-2 regioisomer, common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents.[8][9] The specific impurities will depend on your synthetic route. Characterization techniques like LC-MS are invaluable for identifying unknown impurities.
Q2: When should I choose crystallization over chromatography for purification?
A2:
-
Choose Crystallization (usually as a salt) when: You have a large amount of material (>1 g), the primary impurities have different acid/base properties, and you are aiming for high purity of a single compound. Salt formation and recrystallization is often more scalable and cost-effective than chromatography.[1][10]
-
Choose Chromatography when: You need to separate compounds with very similar properties (like regioisomers), you are working on a smaller scale, or when crystallization attempts have failed.[11][12] Flash chromatography offers a direct method for separating components of a mixture.[6]
Q3: What is the best general-purpose method to start with for purifying this amine?
A3: A simple acid-base extraction is an excellent first step to remove any non-basic impurities. Following that, attempting to form a hydrochloride salt and recrystallizing it is a robust and often successful strategy for achieving high purity.[1][2] If that fails, proceed to column chromatography.
Data Presentation
Table 1: Comparison of Primary Purification Techniques
| Purification Method | Principle of Separation | Pros | Cons | Typical Purity Achieved |
| Acid-Base Extraction | Difference in pKa | - Fast and simple- Removes non-basic impurities- Scalable | - Does not separate basic impurities- Requires solvent-solvent extraction | >90% (if impurities are non-basic) |
| Salt Recrystallization | Differential Solubility | - Can yield very high purity (>99%)- Cost-effective and scalable | - Requires finding suitable salt and solvent- Product loss in mother liquor | >99% |
| Flash Chromatography | Differential Adsorption | - Excellent for separating isomers- Direct separation of mixtures | - Can be slow and costly (solvents/silica)- Potential for product loss on column | 95-99% |
| Distillation | Difference in Boiling Point | - Effective for volatile impurities/products | - Requires thermal stability- Not suitable for non-volatile impurities | >98% (if applicable) |
Experimental Protocols
Protocol 1: Purification via Hydrochloride Salt Formation & Recrystallization
This protocol is ideal for removing non-basic impurities and achieving high purity.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable organic solvent like isopropanol or ethyl acetate.
-
Protonation: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl dropwise) while stirring. Monitor the pH with damp litmus paper until it is acidic.
-
Precipitation: The hydrochloride salt will likely precipitate as a white solid. If precipitation is slow, cool the mixture in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization.
-
Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove residual impurities.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethanol/ether mixture). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Final Collection: Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography for Basic Amines
This protocol is designed to separate the target amine from closely related impurities like regioisomers.[6]
-
Sample Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the compound in a volatile solvent (like DCM), add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel as a slurry in your starting mobile phase (e.g., 99:1 Hexane/Ethyl Acetate with 0.5% Triethylamine).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). The addition of triethylamine is crucial to prevent peak tailing.[7]
-
Fraction Collection: Collect fractions and monitor them by TLC (using a TLC system that also contains triethylamine) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Troubleshooting decision tree for purifying this compound.
Caption: General experimental workflow for the purification of this compound.
References
- 1. Purification [chem.rochester.edu]
- 2. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 4. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Crystallization of [2-(1H-pyrazol-1-yl)butyl]amine
Welcome to the technical support center for the crystallization of [2-(1H-pyrazol-1-yl)butyl]amine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this and structurally similar compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My compound, this compound, is "oiling out" during crystallization instead of forming solid crystals. What should I do?
A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase instead of a solid.[1] This often occurs when the solution is too concentrated or cooled too quickly. Here are several strategies to address this:
-
Reduce Supersaturation: The solution may be too concentrated. Try adding a small amount of additional solvent to the heated solution before cooling.[1]
-
Slow Down the Cooling Process: Rapid cooling can favor the formation of an oil. Allow the solution to cool slowly to room temperature, and then gradually decrease the temperature, for instance, by using an ice bath.[1]
-
Use a Seed Crystal: If you have a small amount of solid this compound, adding a seed crystal to the cooled, saturated solution can induce crystallization and prevent oiling out.[1]
-
Solvent System Optimization: The choice of solvent is critical. Experiment with different solvent systems. Using a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (an anti-solvent, in which the compound is less soluble) can promote crystallization.[1]
-
pH Adjustment: For amines, converting the freebase to a salt by adding an acid can significantly improve its crystallization properties.[1]
Q2: I have tried multiple solvents, but my this compound compound will not crystallize. What are the next steps?
A2: When a compound is reluctant to crystallize, a systematic approach is necessary. Consider the following:
-
Purity of the Compound: Impurities can significantly hinder crystallization.[2][3] Ensure your compound is sufficiently pure. Techniques like column chromatography may be necessary for purification.
-
Solvent Screening: A broader range of solvents and solvent mixtures should be screened. Consider different classes of solvents (e.g., alcohols, esters, ethers, hydrocarbons).
-
Salt Formation: As mentioned, converting the amine to a salt (e.g., hydrochloride, sulfate) can dramatically alter its solubility and improve its ability to crystallize.[4][5]
-
Advanced Techniques: If standard methods fail, consider techniques such as vapor diffusion, slow evaporation, or sonocrystallization.
Q3: The yield of my crystallized this compound is very low. How can I improve it?
A3: A poor yield (e.g., less than 20%) can be due to several factors:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[6] You can test the mother liquor by evaporating a small amount to see if a residue forms. If so, you can try to recover more product by concentrating the mother liquor and cooling it again.
-
Premature Crystallization: If crystallization occurs too quickly at a high temperature, the crystal lattice may not form efficiently. Ensure the solid is fully dissolved in the minimum amount of hot solvent.
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures.
Q4: My this compound crystals are forming too quickly. Is this a problem, and how can I slow it down?
A4: Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of purification.[6] An ideal crystallization process involves the slow formation of crystals over a period of about 20 minutes or more.[6] To slow down crystal growth:
-
Increase the Amount of Solvent: Add a small excess of the "good" solvent to keep the compound in solution for a longer period during cooling.[6]
-
Insulate the Flask: Place the flask on an insulating material (like a cork ring or paper towels) and cover it with a watch glass to slow down the cooling rate.[6]
Data Presentation
Table 1: General Physical Properties of Related Amines
| Property | Value | Notes |
| Appearance | Colorless liquid | May turn yellow upon storage in air.[7] |
| Odor | Fishy, ammonia-like | Common for amines.[7][8] |
| Solubility in Water | Miscible | For low molar mass amines.[8][9] |
| Solubility in Organic Solvents | Soluble in all organic solvents | For n-butylamine.[7] |
| Basicity (pKb) | ~3.22 | For n-butylamine.[7] |
Experimental Protocols
General Protocol for the Crystallization of an Amine Compound
This is a generalized procedure and may require optimization for this compound.
-
Solvent Selection: Start by testing the solubility of a small amount of the crude compound in various solvents at room temperature and with heating. A good crystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding the solvent dropwise until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 3. syrris.com [syrris.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. n-Butylamine - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The properties and stability of butylamine_Chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing N-Alkylation of Pyrazoles
Welcome to the technical support center for the N-alkylation of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles a significant challenge?
A: The primary challenge stems from the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring.[1] This similarity means that both nitrogens can act as nucleophiles, often leading to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate.[1] The tautomerization between the N-H protons on the pyrazole ring contributes to this challenge, as both nitrogen atoms have comparable reactivity.
Q2: What are the key factors that control the regioselectivity (N1 vs. N2 alkylation)?
A: The regiochemical outcome of pyrazole N-alkylation is a delicate balance of several factors:
-
Steric Effects: The bulkiness of substituents on the pyrazole ring (at positions C3 and C5) and on the alkylating agent is a primary determinant.[1][2] Alkylation generally occurs at the less sterically hindered nitrogen atom.[1][2]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring alters the nucleophilicity of the adjacent nitrogen atoms, influencing the reaction pathway.[1]
-
Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically switch the regioselectivity.[1][3][4] For instance, combinations like NaH in THF or K₂CO₃ in DMSO have been shown to favor N1-alkylation.[1][5] Conversely, the use of a magnesium-based catalyst such as MgBr₂ can favor the formation of the N2-alkylated product.[5][6]
Q3: How can I improve the yield of my N-alkylation reaction?
A: Low or no product yield can stem from several factors. Here are some key areas to investigate:
-
Base Selection: Ensure the base is strong enough to deprotonate the pyrazole nitrogen. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[5] For less reactive alkylating agents, a stronger base like NaH might be necessary.[5]
-
Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. It is crucial to ensure all reagents and solvents are anhydrous.[5]
-
Solubility: Poor solubility of the pyrazole or the base can hinder the reaction. Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve solubility.[5]
-
Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent (R-X) is critical. The general reactivity trend is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[5]
Q4: The N1 and N2 isomers of my product have very similar polarities, making them difficult to separate by column chromatography. What purification strategies can I employ?
A: Separating regioisomers is a common challenge. Besides optimizing the reaction for higher selectivity, consider the following purification techniques:
-
Recrystallization: If the isomers have different solubilities in a particular solvent system, fractional recrystallization can be an effective method for separation.
-
Preparative HPLC: High-performance liquid chromatography (HPLC) on a preparative scale can often provide baseline separation of closely related isomers.
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes offer better resolution for isomers that are difficult to separate by HPLC.
-
Derivatization: In some cases, it may be possible to selectively derivatize one isomer to alter its physical properties, facilitating separation.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-alkylation of pyrazoles.
| Issue | Potential Causes | Troubleshooting & Optimization Strategies |
| Poor or No Product Yield | 1. Incomplete deprotonation of the pyrazole NH.2. The alkylating agent is not reactive enough.3. Side reactions, such as decomposition of reagents.4. Insufficient reaction time or temperature. | 1. Use a Stronger Base: Switch from a carbonate base (e.g., K₂CO₃) to a hydride base (e.g., NaH).[1]2. Increase Electrophilicity: Change the leaving group on the alkylating agent (e.g., from -Cl to -Br, -I, or -OTs).3. Optimize Conditions: Ensure anhydrous conditions. Increase the reaction temperature or extend the reaction time, monitoring by TLC or LC-MS.[1] |
| Poor Regioselectivity (Formation of N1 and N2 isomers, ~1:1 ratio) | 1. Minimal steric or electronic difference between the two nitrogen environments.2. Suboptimal choice of base or solvent.3. Thermodynamic equilibrium between isomers under the reaction conditions. | 1. Modify the Substrate: If possible, introduce a bulky substituent at the C3 or C5 position to create a steric bias.[1]2. Change Reaction Conditions: Switch the base (e.g., from K₂CO₃ to NaH) or solvent (e.g., from acetonitrile to THF or DMSO).[1]3. Use a Specialized Reagent: Employ a sterically demanding alkylating agent or a masked reagent like an α-halomethylsilane for N1 selectivity.[7][8]4. Consider Catalysis: For N2 selectivity, explore the Mg-catalyzed protocol.[1][6] |
| Desired Isomer is the Minor Product | 1. Steric or electronic factors strongly favor the formation of the undesired isomer under the chosen conditions. | 1. Re-evaluate Strategy: If N1 is desired and N2 is major, try conditions known to favor N1 (e.g., K₂CO₃/DMSO or NaH/THF).[5]2. Catalyst Control: If N2 is desired and N1 is major, a magnesium-based catalyst may be effective.[5][6]3. Alternative Synthetic Route: It may be necessary to consider a different synthetic approach to obtain the desired isomer. |
| Formation of Dialkylated Quaternary Salt | 1. Use of excess alkylating agent.2. The N-alkylated pyrazole product is more nucleophilic than the starting material.3. High reaction temperature or concentration. | 1. Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the alkylating agent.[1]2. Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.[1]3. Reduce Temperature: Perform the reaction at a lower temperature.[1] |
Data on Reaction Conditions for Regioselectivity
The following tables summarize quantitative data from the literature on how different reaction parameters can influence the regioselectivity of pyrazole N-alkylation.
Table 1: Effect of Base and Solvent on N1 vs. N2 Selectivity
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Yield (%) | Reference |
| 3-Methylpyrazole | Alkyl Halide | K₂CO₃ | DMSO | Favors N1 | - | [5] |
| 3-Methylpyrazole | Alkyl Halide | NaH | THF | Favors N1 | - | [5] |
| 3-Substituted Pyrazoles | α-Bromoacetates | MgBr₂ | - | 76:24 to 99:1 (N2 favored) | 44-90 | [6] |
| 3-methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | CSA | 1,2-DCE | 2.5:1 (N1:N2) | 56 (total) | [2] |
| Acetyl-CF₃-pyrazole | Ethyl Iodoacetate | K₂CO₃ | MeCN | 1:1 | - | [3][9] |
Table 2: Acid-Catalyzed N-Alkylation of 4-Chloropyrazole
| Catalyst (20 mol%) | Solvent | Time (h) | Yield (%) | Reference |
| None | 1,2-DCE | 24 | Trace | [2] |
| CSA | 1,2-DCE | 4 | 77 | [2] |
| Bi(OTf)₃ | 1,2-DCE | 24 | 25 | [2] |
| Sc(OTf)₃ | 1,2-DCE | 24 | 15 | [2] |
| CSA | Toluene | 24 | 55 | [2] |
| CSA | MeCN | 24 | 28 | [2] |
| CSA = Camphorsulfonic acid |
Experimental Protocols
Protocol 1: General Procedure for N1-Alkylation using K₂CO₃/DMSO
This protocol is optimized for the regioselective synthesis of the N1-alkylated product.[5]
-
To a solution of the pyrazole (1.0 equiv) in anhydrous DMSO, add potassium carbonate (K₂CO₃, 2.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired alkylating agent (1.1 equiv) to the suspension.
-
Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for N1-Alkylation using NaH/DMF
This protocol is suitable for achieving N1-alkylation, particularly with less reactive alkylating agents.[10]
-
To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the pyrazole (1.0 equiv) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Mg-Catalyzed N2-Regioselective Alkylation
This method is designed to selectively produce N2-alkylated pyrazoles.[6]
-
To a mixture of the 3-substituted pyrazole (1.0 equiv) and MgBr₂ (20 mol%) in a suitable solvent, add the α-bromoacetate or α-bromoacetamide (1.1 equiv).
-
Stir the reaction at the appropriate temperature (e.g., 0 °C to room temperature) and monitor for completion.
-
Quench the reaction with a saturated NH₄Cl solution in methanol.
-
Concentrate the resulting solution to dryness.
-
Add water to the residue and extract with an organic solvent (e.g., isopropyl acetate).
-
Purify the crude product by silica gel column chromatography.
Visualized Workflows and Logic
Caption: General workflow for N-alkylation of pyrazoles.
Caption: Troubleshooting decision tree for pyrazole N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Addressing Solubility of [2-(1H-pyrazol-1-yl)butyl]amine
Welcome to the technical support center for [2-(1H-pyrazol-1-yl)butyl]amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential aqueous solubility challenges with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are tailored to help you navigate common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor aqueous solubility of this compound?
The solubility of this compound in aqueous media is influenced by its molecular structure. The pyrazole ring, while containing nitrogen atoms capable of hydrogen bonding, contributes to the molecule's aromaticity and can lead to unfavorable interactions with water.[1][2][3] The butylamine side chain introduces a degree of lipophilicity. The overall solubility is a balance between the polar amine and pyrazole functionalities and the nonpolar hydrocarbon portions of the molecule.
Q2: What is the first step I should take if I encounter solubility issues?
The initial and often most effective step is to attempt pH modification.[4][5] The presence of a primary amine and the basic nitrogen atom in the pyrazole ring (pKa of pyrazole is approximately 2.5) suggests that the compound's solubility will be highly dependent on the pH of the aqueous medium.[1][2]
Q3: Can salt formation improve the solubility of this compound?
Yes, salt formation is a widely used and effective method for increasing the solubility of ionizable compounds.[4] For a basic compound like this compound, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, sulfate, tartrate) can significantly enhance its aqueous solubility.
Q4: Are there other common laboratory techniques to improve solubility?
Several other techniques can be employed, including the use of co-solvents, surfactants, and complexing agents like cyclodextrins.[6][7][8] The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration and the compatibility of excipients with your downstream applications.
Troubleshooting Guides
Issue 1: The compound precipitates out of my aqueous buffer.
Cause: The pH of your buffer is likely at or above the pKa of the amine group, leading to the formation of the less soluble free base.
Solution:
-
pH Adjustment: Lower the pH of your aqueous solution. The primary amine group will become protonated at acidic pH, forming a more soluble ammonium salt. Experiment with a range of acidic pH values (e.g., pH 2, 4, 6) to find the optimal solubility.
-
Salt Form: If you have the free base, consider converting it to a salt form (e.g., hydrochloride salt) before dissolution.
Issue 2: I need to achieve a higher concentration than what is possible with pH adjustment alone.
Cause: The intrinsic solubility of the salt form might still be a limiting factor.
Solution:
-
Co-solvents: Introduce a water-miscible organic co-solvent into your aqueous medium.[5] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). Start with a low percentage of the co-solvent (e.g., 5-10%) and gradually increase it while monitoring for precipitation.
-
Surfactants: The use of non-ionic surfactants like Tween® or Triton™ can help to form micelles that encapsulate the compound, increasing its apparent solubility.
-
Complexation: Cyclodextrins can form inclusion complexes with the less polar parts of the molecule, thereby increasing its aqueous solubility.
Quantitative Data Summary
The following table provides a hypothetical summary of the solubility of this compound under different conditions to illustrate the potential impact of various enhancement techniques. Note: These are representative values and actual results may vary.
| Condition | Solvent System | Temperature (°C) | Expected Solubility (mg/mL) |
| Control | Deionized Water (pH 7.0) | 25 | < 0.1 |
| pH Adjustment | 0.1 M HCl (pH 1.0) | 25 | 5 - 10 |
| 0.1 M Phosphate Buffer (pH 4.5) | 25 | 1 - 5 | |
| Co-solvency | 20% Ethanol in Water (pH 7.0) | 25 | 0.5 - 2 |
| 20% Ethanol in 0.1 M HCl | 25 | > 20 | |
| Salt Form | Hydrochloride Salt in Water | 25 | > 15 |
Experimental Protocols
Protocol 1: Solubility Determination by pH Adjustment
-
Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate, phosphate, and borate buffers).
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25 °C) for 24 hours to ensure saturation.
-
Filter the samples to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the solubility as a function of pH to identify the optimal pH range for dissolution.
Protocol 2: Preparation of a Hydrochloride Salt
-
Dissolve this compound (free base) in a minimal amount of a suitable organic solvent (e.g., diethyl ether, isopropanol).
-
Slowly add a stoichiometric amount of hydrochloric acid (e.g., 2 M HCl in diethyl ether) to the solution while stirring.
-
A precipitate of the hydrochloride salt should form.
-
Collect the salt by filtration and wash with a small amount of the organic solvent.
-
Dry the salt under vacuum.
-
Confirm the salt formation using appropriate analytical techniques (e.g., melting point, NMR, FTIR).
Visualizations
Caption: A flowchart outlining the logical steps for troubleshooting the solubility of this compound.
Caption: A diagram illustrating the principle of enhancing solubility through pH modification and salt formation.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. ascendiacdmo.com [ascendiacdmo.com]
minimizing side product formation in pyrazole synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize side product formation during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in pyrazole synthesis?
A1: The most common side products encountered during pyrazole synthesis, particularly in the widely used Knorr synthesis (reaction of a 1,3-dicarbonyl compound with a hydrazine), include:
-
Regioisomers: When an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine is used, the reaction can yield two or more regioisomeric pyrazole products.[1][2][3] This is often the most significant challenge in terms of purification.
-
Pyrazoline Intermediates: Incomplete aromatization or oxidation can lead to the formation of pyrazoline byproducts.[3][4]
-
Colored Impurities: Hydrazine starting materials can be prone to degradation, leading to the formation of colored impurities that can result in yellow or red reaction mixtures.[3][5]
-
Hydrazones: In some instances, the intermediate hydrazone may not undergo complete cyclization.[6]
Q2: How can I improve the regioselectivity of my pyrazole synthesis?
A2: Improving regioselectivity is a critical aspect of minimizing side product formation. Several factors can be optimized:
-
Solvent Choice: The choice of solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase the formation of the desired regioisomer compared to traditional solvents like ethanol.[1][5]
-
Reaction Temperature: Lowering or raising the reaction temperature can favor the formation of one regioisomer over another.
-
pH Control: The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine initiates the nucleophilic attack, thereby affecting the final regioisomeric ratio.[7]
-
Catalyst: The use of specific acid or base catalysts can direct the reaction towards a preferred regioisomer.[8]
Q3: My reaction yield is consistently low. What are the possible causes and solutions?
A3: Low yields in pyrazole synthesis can be attributed to several factors:
-
Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Hydrazines, in particular, can degrade over time.[8]
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete reactions or the formation of side products. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[8][9]
-
Stoichiometry: An incorrect ratio of reactants can result in unreacted starting materials. A slight excess of the hydrazine is sometimes used to drive the reaction to completion.[9]
-
Atmosphere: For reactions sensitive to oxidation, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Troubleshooting Guides
Issue 1: Formation of Regioisomers
Symptoms:
-
NMR spectrum shows two sets of peaks for the pyrazole product.
-
Multiple spots are observed on TLC that are difficult to separate.
-
Broad melting point range for the isolated product.
Solutions:
-
Solvent Optimization: As highlighted in the quantitative data below, switching to a fluorinated solvent like TFE or HFIP can dramatically improve regioselectivity.[1]
-
Temperature Control: Experiment with running the reaction at different temperatures (e.g., room temperature, reflux) to see if the isomer ratio is affected.
-
pH Adjustment: If using a hydrazine salt, the addition of a base may be necessary. Conversely, for other systems, acidic conditions might be preferable. Small-scale trial reactions are recommended to determine the optimal pH.[7]
-
Purification: If regioisomer formation cannot be completely suppressed, separation can be attempted by column chromatography on silica gel or by recrystallization.[10][11]
Issue 2: Reaction Mixture is Highly Colored (Yellow/Red)
Symptoms:
-
The reaction mixture develops a strong yellow, orange, or red color.
-
The isolated product is colored, even after initial purification.
Solutions:
-
Use Fresh Hydrazine: Hydrazine and its derivatives can decompose over time to form colored impurities. Use a freshly opened bottle or purify the hydrazine before use.[3]
-
Inert Atmosphere: Running the reaction under an inert atmosphere can prevent oxidative side reactions that may lead to colored byproducts.
-
Charcoal Treatment: During workup, treating the solution of the crude product with activated charcoal can help remove colored impurities before crystallization.
-
Recrystallization: This is often an effective method for removing colored impurities from the final product.[10]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound (R1, R2) | Hydrazine | Solvent | Regioisomeric Ratio (Isomer 1 : Isomer 2) | Total Yield (%) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | EtOH | 15:85 | - | [1] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 85:15 | - | [1] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | 97:3 | - | [1] |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Phenylhydrazine | EtOH | 50:50 | - | [1] |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Phenylhydrazine | TFE | 95:5 | - | [1] |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Phenylhydrazine | HFIP | >99:1 | - | [1] |
Isomer 1 corresponds to the pyrazole with the N-substituent adjacent to R2, and Isomer 2 has the N-substituent adjacent to R1.
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one[11]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C.
-
Monitor the reaction progress by TLC (mobile phase: 30% ethyl acetate/70% hexanes).
-
Once the ethyl benzoylacetate is consumed (typically after 1 hour), add water (10 mL) to the hot, stirring reaction mixture.
-
Turn off the heat and allow the mixture to cool slowly to room temperature with continuous stirring for about 30 minutes to induce precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water.
-
Allow the product to air dry.
Protocol 2: Synthesis of Pyrazoles from α,β-Unsaturated Ketones[15]
Materials:
-
Substituted chalcone (α,β-unsaturated ketone)
-
Hydrazine hydrate
-
Ethanol
-
Water
Procedure:
-
To a solution of the substituted chalcone (0.002 mol) in ethanol (10 mL), add hydrazine hydrate (0.02 mol).
-
Heat the reaction mixture at 70-80°C for 4 hours.
-
After cooling to room temperature, dilute the reaction mixture with 50 mL of water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water.
-
Recrystallize the crude product from ethanol to obtain the purified pyrazoline/pyrazole.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
enhancing the stability of [2-(1H-pyrazol-1-yl)butyl]amine for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on enhancing the stability of [2-(1H-pyrazol-1-yl)butyl]amine for long-term storage. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you troubleshoot common stability-related issues with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the compound (e.g., turning yellow or brown) | Oxidation of the amine or pyrazole ring. Exposure to light (photodegradation). | Store the compound under an inert atmosphere (e.g., nitrogen or argon).[1][2] Protect from light by using amber vials or storing in the dark.[1] |
| Decreased purity or appearance of new peaks in HPLC analysis | Chemical degradation due to hydrolysis, oxidation, or thermal stress. | Review storage conditions. Ensure the compound is stored at the recommended temperature and humidity.[2][3] Perform a forced degradation study to identify potential degradation products. |
| Inconsistent results in biological assays | Degradation of the active compound leading to lower effective concentration. | Re-analyze the purity of the compound stock. If degradation is confirmed, use a freshly prepared solution or a newly opened container of the compound for experiments. |
| Poor solubility of the compound after storage | Formation of insoluble degradation products or polymers. | Attempt to dissolve the compound in a different solvent. If solubility issues persist, the compound may be significantly degraded and should be discarded. |
| pH shift in buffered solutions containing the compound | Degradation of the compound into acidic or basic byproducts. | Monitor the pH of the solution over time. If a significant shift is observed, it may indicate degradation. Prepare fresh solutions before use. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for long-term stability of this compound?
To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment.[1] It is recommended to store it at temperatures below 30°C (86°F).[3] For extended storage, refrigeration (2-8°C) or freezing (-20°C or -80°C) in a tightly sealed container is advisable.[2] To prevent oxidation and moisture absorption, storing under an inert atmosphere (e.g., argon or nitrogen) and using desiccants is also recommended.[1][2][3]
2. What are the likely degradation pathways for this compound?
Given its structure, this compound is susceptible to:
-
Oxidation: The primary amine and the electron-rich pyrazole ring can be prone to oxidation, especially when exposed to air and light.[1]
-
Hydrolysis: As an amine, it is hygroscopic and can absorb moisture from the air, which could potentially lead to hydrolysis, although pyrazoles are generally stable to hydrolysis.[3][4]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.
-
Thermal Degradation: High temperatures can accelerate the rate of all degradation pathways.[5]
3. How can I assess the stability of my sample?
A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, is the best way to assess stability.[6][7] This method can separate the intact compound from its degradation products. By monitoring the peak area of the main compound and the emergence of new peaks over time, you can quantify the extent of degradation.
4. Should I be concerned about freeze-thaw cycles?
Yes, repeated freeze-thaw cycles can affect the stability of compounds in solution.[8] It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.
5. What solvents are recommended for storing this compound in solution?
The choice of solvent can impact stability. Aprotic solvents are generally preferred over protic solvents to minimize potential reactions. If aqueous buffers are necessary, they should be prepared fresh and the pH should be controlled. It is advisable to conduct a preliminary study to determine the compound's stability in the chosen solvent system.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of the compound and for developing stability-indicating analytical methods.[9][10]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[11]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for 24 hours.[11]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for 24 hours.[11]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[11]
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to a combination of UV and visible light for a specified duration (e.g., as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable RP-HPLC method.
-
Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products to assess peak purity.
-
Protocol 2: Long-Term Stability Study
Objective: To determine the shelf-life of this compound under recommended storage conditions.
Methodology:
-
Sample Preparation: Place accurately weighed samples of the solid compound into appropriate containers (e.g., amber glass vials).
-
Storage Conditions: Store the samples under controlled long-term storage conditions as per ICH guidelines (e.g., 25°C/60% RH and 40°C/75% RH).
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, assess the samples for appearance, purity (by RP-HPLC), and any other relevant physical or chemical properties.
Data Presentation
The following table summarizes hypothetical data from a forced degradation study.
| Stress Condition | % Degradation | Number of Degradation Products | Purity of Active Compound (%) |
| Control (Unstressed) | 0 | 0 | 99.8 |
| 0.1 M HCl (60°C, 24h) | 5.2 | 2 | 94.6 |
| 0.1 M NaOH (60°C, 24h) | 8.7 | 3 | 91.1 |
| 3% H₂O₂ (RT, 24h) | 15.4 | 4 | 84.4 |
| Heat (105°C, 24h) | 3.1 | 1 | 96.7 |
| Photolytic | 11.9 | 3 | 87.9 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Decision tree for troubleshooting stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. gmpplastic.com [gmpplastic.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Minimization of heterocyclic amines and thermal inactivation of Escherichia coli in fried ground beef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcpa.in [ijcpa.in]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajrconline.org [ajrconline.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Refining HPLC Method for [2-(1H-pyrazol-1-yl)butyl]amine Analysis
Welcome to the technical support center for the HPLC analysis of [2-(1H-pyrazol-1-yl)butyl]amine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the setup and optimization of an HPLC method for this compound.
Q1: What are the recommended starting conditions for HPLC analysis of this compound?
A1: For initial method development, a reversed-phase HPLC method is recommended. The basic nature of the amine group in this compound can lead to peak tailing on traditional silica-based C18 columns due to interactions with residual silanol groups.[1][2][3] Therefore, a column with low silanol activity or a base-deactivated column is a good starting point.[3][4]
Recommended Starting HPLC Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm (Base-deactivated) | Provides good retention for moderately polar compounds and minimizes peak tailing for basic analytes. |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in WaterB: Acetonitrile (MeCN) or Methanol (MeOH) | The acidic modifier improves peak shape by protonating the amine and masking silanol interactions.[5] Acetonitrile and methanol offer different selectivities.[6] |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient helps to determine the approximate elution conditions.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25-30 °C | Provides reproducible retention times. |
| Injection Vol. | 5-20 µL | A typical injection volume for analytical HPLC. |
| Detector | UV at ~210 nm | Pyrazole rings typically have UV absorbance at lower wavelengths. |
Q2: How should I prepare my sample of this compound for HPLC analysis?
A2: Proper sample preparation is crucial for accurate and reproducible results.
Protocol 2: General Sample Preparation
-
Weighing: Accurately weigh a suitable amount of the sample.
-
Dissolution: Dissolve the sample in a solvent compatible with the initial mobile phase conditions, such as a mixture of water and acetonitrile. Use HPLC-grade solvents.
-
Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.
-
Dilution: Dilute the stock solution to the desired final concentration within the linear range of the assay.
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulates that could clog the column.[6]
Q3: My peak for this compound is tailing. What can I do to improve the peak shape?
A3: Peak tailing for basic compounds like this compound is a common issue.[1][7] It is often caused by secondary interactions between the basic amine group and acidic silanol groups on the silica-based stationary phase.[2][8]
Here are several strategies to reduce peak tailing:
-
Lower the Mobile Phase pH: Adding an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase (to a pH of 2.5-3.5) will protonate the amine group and minimize its interaction with silanols.[2]
-
Use a Base-Deactivated Column: These columns have fewer accessible silanol groups, reducing the chances of secondary interactions.[3]
-
Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA) (0.1-0.5%), to the mobile phase can help to mask the active silanol sites.[6]
-
Increase Column Temperature: This can sometimes improve peak symmetry, but the effect can vary.
-
Reduce Sample Load: Injecting a smaller amount of the sample can prevent overloading of the active sites on the column.[7]
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with silanol groups.- Column overload.- Incompatible sample solvent. | - Lower mobile phase pH (2.5-3.5) with TFA or formic acid.[2]- Use a base-deactivated column.[3]- Add a competing base (e.g., 0.1% TEA) to the mobile phase.[6]- Reduce sample concentration/injection volume.[7]- Dissolve the sample in the initial mobile phase. |
| Retention Time Drift | - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column degradation.- Pump issues (leaks, air bubbles). | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Flush the column or replace it if necessary.- Degas the mobile phase.- Check the pump for leaks and purge if necessary. |
| Low Resolution/Co-elution | - Inadequate separation between analytes.- Poor column efficiency. | - Optimize the mobile phase selectivity by changing the organic modifier (e.g., acetonitrile to methanol) or adjusting the pH.[9]- Adjust the gradient slope or switch to an isocratic elution.- Use a longer column or a column with smaller particles to increase efficiency.[9]- Change the stationary phase chemistry (e.g., to a phenyl or cyano column). |
| High Backpressure | - Clogged column frit or in-line filter.- Particulates from the sample.- Mobile phase precipitation.- High flow rate. | - Replace the in-line filter.- Back-flush the column (if recommended by the manufacturer).- Filter all samples and mobile phases.- Ensure mobile phase components are miscible.- Reduce the flow rate.[10] |
| No or Small Peaks | - Detector lamp is off.- Incorrect detector wavelength.- No sample injected.- Sample degradation. | - Turn on the detector lamp.- Verify the UV absorbance maximum of your compound.- Check the injector and sample vial.- Ensure proper sample storage and preparation.[10] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues.
Caption: A flowchart for systematic HPLC troubleshooting.
Experimental Protocols
This section provides a detailed methodology for a baseline HPLC experiment for the analysis of this compound.
Protocol 1: HPLC Method for this compound Analysis
1. Instrument Setup:
-
Ensure the HPLC system is clean and all components are functioning correctly.
-
Prime the pump with each mobile phase to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
2. Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of trifluoroacetic acid (TFA) to 1 L of HPLC-grade water (0.1% TFA). Filter through a 0.45 µm filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter through a 0.45 µm filter and degas.
3. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
From the stock solution, prepare working standards at various concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting with the initial mobile phase composition.
-
Filter all samples through a 0.22 µm syringe filter before injection.
4. HPLC Run Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm (base-deactivated)
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 90% B
-
17-20 min: 90% B
-
20-22 min: 90% to 5% B
-
22-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector Wavelength: 210 nm
5. Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the unknown samples using the calibration curve.
Experimental Workflow Diagram
The following diagram outlines the key steps in the HPLC analysis workflow.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. youtube.com [youtube.com]
- 4. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ijcpa.in [ijcpa.in]
- 6. benchchem.com [benchchem.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. agilent.com [agilent.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. uhplcs.com [uhplcs.com]
troubleshooting inconsistent results in biological assays with [2-(1H-pyrazol-1-yl)butyl]amine
Welcome to the technical support center for [2-(1H-pyrazol-1-yl)butyl]amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that may arise during the use of this compound in biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My assay results with this compound are highly variable between experiments. What are the potential causes and how can I troubleshoot this?
Inconsistent results are a common challenge when working with novel small molecules. The variability can stem from issues with the compound itself, the experimental protocol, or the biological system.
Troubleshooting Steps:
-
Compound Integrity and Handling:
-
Verify Identity and Purity: Confirm the identity and purity of your compound stock using methods like LC-MS or NMR. Impurities can lead to off-target effects and variability.
-
Assess Solubility: this compound is predicted to have moderate aqueous solubility. Incomplete solubilization can lead to inaccurate concentrations. Determine the optimal solvent and concentration for your stock solution. Test solubility in your final assay buffer.
-
Storage and Stability: Store the compound as recommended (typically at -20°C or -80°C, protected from light and moisture). Perform a stability test on your stock solution by comparing freshly prepared compound with an older stock.
-
-
Assay Protocol and Reagents:
-
Standardize Operating Procedures (SOPs): Ensure all steps of your protocol, including incubation times, temperatures, and reagent additions, are performed consistently.
-
Reagent Quality: Use high-quality reagents and check for lot-to-lot variability, especially for critical components like antibodies, enzymes, or cell culture media.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant error. Calibrate your pipettes regularly.
-
-
Biological System:
-
Cell Health and Passage Number: If using cell-based assays, ensure cells are healthy, free of contamination, and within a consistent passage number range.
-
Assay Window: Optimize your assay to have a robust signal-to-background ratio and a clear dose-response relationship.
-
2. I am observing lower-than-expected potency or a complete lack of activity with this compound in my cell-based assay. What should I investigate?
A lack of activity can be due to several factors, ranging from compound-specific issues to problems with the assay itself.
Troubleshooting Workflow:
Detailed Checks:
-
Solubility and Precipitation: Visually inspect your assay plates for any signs of compound precipitation. You can also measure the concentration of the compound in the assay medium before and after incubation.
-
Cell Permeability: If your target is intracellular, the compound must be able to cross the cell membrane. If permeability is low, consider modifying the compound's structure or using a different delivery method.
-
Target Engagement: Use a target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm that the compound is binding to its intended target within the cell.
3. I am seeing significant cytotoxicity in my cell-based assays, even at low concentrations of this compound. How can I determine if this is a specific or off-target effect?
Distinguishing between on-target and off-target toxicity is crucial for compound validation.
Experimental Approach:
-
Control Cell Lines: Test the compound in a cell line that does not express the target of interest. If cytotoxicity is still observed, it is likely an off-target effect.
-
Rescue Experiments: If the compound's mechanism of action is known to deplete a specific substrate or produce a toxic metabolite, try to "rescue" the cells by adding back the substrate or inhibiting the metabolic pathway.
-
SAR Analysis: Test structurally related analogs of this compound. If the cytotoxicity correlates with the on-target potency, it is more likely to be an on-target effect.
Hypothetical Signaling Pathway for Off-Target Cytotoxicity:
Data & Protocols
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C | Observations |
| DMSO | > 50 | Clear solution |
| Ethanol | 25 | Clear solution |
| PBS (pH 7.4) | 0.5 | Suspension forms at > 0.5 mg/mL |
| Water | < 0.1 | Insoluble |
Experimental Protocol: Assessing Compound Stability in Assay Media
-
Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Dilute the stock solution to a final concentration of 10 µM in your assay medium.
-
Incubation: Aliquot the 10 µM solution into separate tubes for each time point (e.g., 0, 2, 4, 8, 24 hours). Incubate the tubes under your standard assay conditions (e.g., 37°C, 5% CO₂).
-
Sample Analysis: At each time point, remove an aliquot and quench any potential degradation by adding an equal volume of acetonitrile and storing at -80°C.
-
LC-MS Analysis: Analyze the samples by LC-MS to determine the percentage of the parent compound remaining at each time point.
-
Data Interpretation: A decrease of >10% in the parent compound concentration over the course of your assay incubation time suggests that compound instability may be contributing to inconsistent results.
Technical Support Center: [2-(1H-pyrazol-1-yl)butyl]amine Production
Welcome to the technical support center for the synthesis and scale-up of [2-(1H-pyrazol-1-yl)butyl]amine. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of the Alkylated Pyrazole Intermediate (1-butan-2-yl-1H-pyrazole)
-
Symptom: The reaction to form the N-alkylated pyrazole from pyrazole and 2-bromobutane results in a yield significantly below the expected 85-95%.
-
Possible Causes & Solutions:
Cause Troubleshooting Step Incomplete Deprotonation of Pyrazole Ensure the base (e.g., NaH, K2CO3) is fresh and added in the correct stoichiometric amount (typically 1.1-1.2 equivalents). Consider using a stronger base or a different solvent system to improve solubility and reactivity. Side Reactions Over-alkylation or reaction at other positions can occur. Lowering the reaction temperature and ensuring slow, controlled addition of the alkylating agent can minimize these side products. Moisture in the Reaction The presence of water can quench the base and hydrolyze the alkylating agent. Ensure all glassware is oven-dried and solvents are anhydrous. Poor Mixing on Scale-up Inadequate agitation can lead to localized "hot spots" and side reactions. Ensure the stirring is efficient for the reactor volume.
Issue 2: Inefficient Conversion During Reductive Amination
-
Symptom: The conversion of the ketone intermediate to the final amine product is low, with significant amounts of starting material or alcohol byproduct remaining.
-
Possible Causes & Solutions:
Cause Troubleshooting Step Catalyst Inactivity The catalyst (e.g., Raney Nickel, Pd/C) may be old or poisoned. Use fresh catalyst and ensure the reaction is free of catalyst poisons like sulfur compounds. Insufficient Hydrogen Pressure For catalytic hydrogenation, ensure the hydrogen pressure is maintained at the recommended level throughout the reaction. Check for leaks in the system. Suboptimal pH The pH of the reaction medium can significantly affect the rate of imine formation and reduction. Adjust the pH to the optimal range for the specific reducing agent being used. Amine Source If using a nitrogen source like ammonia, ensure it is in sufficient excess to drive the equilibrium towards imine formation.
Issue 3: Difficulty in Purifying the Final Product
-
Symptom: The final product, this compound, is difficult to isolate with high purity due to persistent impurities.
-
Possible Causes & Solutions:
Cause Troubleshooting Step Formation of Diastereomers If the starting materials are racemic, the final product will be a mixture of diastereomers, which may be difficult to separate by standard chromatography. Consider chiral separation techniques or using enantiomerically pure starting materials. Residual Starting Materials Optimize the reaction conditions to drive the reaction to completion. A final purification step, such as distillation or column chromatography, may be necessary. Byproduct Formation Identify the structure of the main byproducts by techniques like LC-MS or NMR. This can provide insight into the side reactions occurring and help in optimizing the reaction conditions to minimize them.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the N-alkylation of pyrazole?
A1: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are commonly used for the N-alkylation of pyrazole. These solvents effectively dissolve the pyrazole salt and promote the SN2 reaction.
Q2: How can I monitor the progress of the reductive amination reaction?
A2: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be withdrawn, worked up, and analyzed to determine the ratio of starting material to product.
Q3: What are the safety precautions for handling sodium hydride (NaH)?
A3: Sodium hydride is a highly flammable and reactive substance. It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. It reacts violently with water and protic solvents. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q4: Can I use a different reducing agent for the reductive amination step?
A4: Yes, other reducing agents such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) can be used, particularly for smaller-scale reactions. However, for large-scale production, catalytic hydrogenation is often more cost-effective and generates less waste.
Experimental Protocols
Protocol 1: Synthesis of 1-(1-methylpropyl)-1H-pyrazole
-
Reaction Setup: A 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with a 60% dispersion of sodium hydride (1.1 eq) in mineral oil under a nitrogen atmosphere.
-
Reagent Addition: Anhydrous DMF is added, and the mixture is cooled to 0 °C. A solution of pyrazole (1.0 eq) in anhydrous DMF is added dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Alkylation: After the addition is complete, the mixture is stirred for an additional 30 minutes at 0 °C. 2-Bromobutane (1.05 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Workup: The reaction is carefully quenched by the slow addition of water. The mixture is then extracted with ethyl acetate (3 x 200 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield 1-(1-methylpropyl)-1H-pyrazole as a colorless oil.
Protocol 2: Synthesis of this compound
-
Reaction Setup: A 500 mL stainless steel autoclave is charged with 1-(1-methylpropyl)-1H-pyrazole (1.0 eq), a 7 N solution of ammonia in methanol (10 eq), and Raney Nickel (5% w/w) as a catalyst.
-
Hydrogenation: The autoclave is sealed and purged with nitrogen, then pressurized with hydrogen to 100 psi. The mixture is heated to 60 °C and stirred vigorously for 24 hours, maintaining the hydrogen pressure.
-
Workup: After cooling to room temperature and venting the hydrogen, the catalyst is carefully filtered off. The filtrate is concentrated under reduced pressure to remove the solvent and excess ammonia.
-
Purification: The crude amine is purified by vacuum distillation to afford this compound.
Visualizations
Caption: Synthetic workflow for this compound production.
Caption: Troubleshooting logic for addressing low reaction yields.
Validation & Comparative
Comparative Analysis of Pyrazole-Based Inhibitors: A Framework for Evaluating [2-(1H-pyrazol-1-yl)butyl]amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the analysis of pyrazole-based inhibitors, with a focus on evaluating the potential of novel compounds such as [2-(1H-pyrazol-1-yl)butyl]amine. While specific experimental data for this compound is not currently available in the public domain, this document outlines the established inhibitory activities of other well-characterized pyrazole derivatives against key biological targets. The provided experimental protocols and data tables can serve as a benchmark for the future evaluation of this compound and other novel pyrazole inhibitors.
The pyrazole scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities.[1] Pyrazole-containing compounds have been successfully developed as inhibitors for various enzymes, including kinases and cyclooxygenases, which are critical regulators of cellular processes and inflammation.[2][3] The substituents on the pyrazole ring play a crucial role in determining the potency and selectivity of these inhibitors.[2]
Comparative Inhibitory Activity of Known Pyrazole Derivatives
To provide a baseline for comparison, the following tables summarize the inhibitory activities of several well-characterized pyrazole-based inhibitors against prominent enzyme targets.
Table 1: Comparative Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 / Ki (nM) | Reference Compound | IC50 / Ki (nM) |
| Compound 15 | CDK2 | 5 | R-Roscovitine | Not Specified |
| Afuresertib | Akt1 | 0.08 (Ki) | Uprosertib | Not Specified |
| Compound 1 | Akt1 | 61 | GSK2141795 | 18 |
| BIRB 796 | p38 MAP Kinase | Not Specified | Not Specified | Not Specified |
| AT7518 | CDKs | See Note 1 | Not Specified | Not Specified |
Note 1: AT7518 IC50 values against five different cell lines were reported as 0.411, 0.533, 0.640, 0.557, and 2.77 µM.[4]
Table 2: Comparative Inhibitory Activity of Pyrazole-Based COX Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | COX-2 | 0.04 | 375 |
| SC-558 | COX-2 | 0.001 | >1000 |
| Phenylbutazone | COX-1 / COX-2 | 10 / 25 | 0.4 |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of pyrazole inhibitors requires knowledge of the signaling pathways they target and the experimental workflows used to assess their activity.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable data.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
1. Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
2. Method:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well or 384-well plate, add the purified kinase to each well.
-
Add the serially diluted test compound to the wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent quantifies the amount of product formed or remaining ATP.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of prostaglandins by COX-1 and COX-2 enzymes.
1. Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, EDTA)
-
Colorimetric or fluorescent detection kit (e.g., Cayman Chemical COX Fluorescent Inhibitor Screening Assay Kit)
-
Microplate reader
2. Method:
-
Prepare serial dilutions of the test compound.
-
Add the purified COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Add the diluted test compound to the wells and pre-incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 2 minutes) at 37°C.
-
Add a stopping reagent and the detection reagent as per the kit instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value by plotting the data as described for the kinase assay.[3]
Conclusion
The provided data on established pyrazole-based inhibitors and the detailed experimental protocols offer a robust framework for the systematic evaluation of new chemical entities like this compound. By employing these standardized assays, researchers can generate high-quality, comparable data to determine the inhibitory potency and selectivity of novel compounds, thereby guiding further drug development efforts. The versatility of the pyrazole scaffold suggests that this compound could exhibit interesting biological activities, and a thorough experimental investigation is warranted to uncover its therapeutic potential.
References
Validating the In Vivo Anticancer Potential of [2-(1H-pyrazol-1-yl)butyl]amine: A Comparative Guide
For drug development professionals and researchers in oncology, the pyrazole scaffold is a well-established pharmacophore with proven anticancer activity. This guide provides a framework for validating the in vivo anticancer potential of a novel pyrazole compound, [2-(1H-pyrazol-1-yl)butyl]amine. To establish a benchmark for its performance, we will compare its hypothetical data against two well-characterized, clinically approved pyrazole-containing drugs: Celecoxib and Regorafenib.
Comparative Performance of Pyrazole-Based Anticancer Agents
The following table summarizes the in vitro cytotoxicity and in vivo efficacy of the comparator compounds. The data for this compound is presented as a hypothetical target for a successful drug discovery program.
| Compound | Target Cancer Cell Line(s) | In Vitro IC50 (µM) | In Vivo Model | Key In Vivo Efficacy Results |
| This compound | Breast (MCF-7), Lung (A549) | Target: < 10 µM | Xenograft in athymic nude mice | Target: Significant tumor growth inhibition |
| Celecoxib | Colon (HCA-7, HCT-15), Neuroblastoma (SH-SY5Y) | >20 µM (loss of viability) | Xenograft in nude mice | Attenuation of HCA-7 xenograft growth.[1][2] Delay in neuroblastoma tumor development.[3] |
| Regorafenib | Multiple human tumor models | Varies by cell line | Murine and human tumor xenografts | Inhibition of tumor growth and metastasis. Improved overall survival in HCC patients.[4] |
Detailed Experimental Protocols
A robust in vivo study is critical for validating the therapeutic potential of a new chemical entity. Below is a standard protocol for assessing the anticancer activity of a novel pyrazole derivative in a xenograft mouse model.
Objective: To evaluate the in vivo antitumor efficacy of this compound in an established human tumor xenograft model in immunodeficient mice.
Materials:
-
Test Compound: this compound
-
Cell Line: Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Animals: Female athymic nude mice (6-8 weeks old)
-
Vehicle: Appropriate solvent for the test compound (e.g., 0.5% carboxymethylcellulose)
-
Positive Control: A clinically relevant drug (e.g., Doxorubicin)
-
Anesthesia: Isoflurane or similar
Procedure:
-
Cell Culture: The selected human cancer cell line is cultured under standard conditions.
-
Tumor Implantation: A suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Randomization and Grouping: Once tumors reach the desired size, mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle Control Group: Administered with the vehicle solution.
-
Test Compound Group(s): Administered with this compound at various doses.
-
Positive Control Group: Administered with the standard-of-care drug.
-
Route of administration and dosing schedule will be determined by preliminary pharmacokinetic and toxicology studies.
-
-
Data Collection:
-
Tumor volume and body weight are measured throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Blood samples may be collected for pharmacokinetic analysis.
-
Tumors and major organs may be collected for histological and immunohistochemical analysis.
-
-
Endpoint Analysis: The primary endpoint is the inhibition of tumor growth in the treated groups compared to the vehicle control group. Secondary endpoints may include survival analysis and assessment of toxicity.
Visualizing Mechanisms and Workflows
To better understand the context of this research, the following diagrams illustrate a common signaling pathway targeted by pyrazole derivatives and a typical workflow for an in vivo anticancer study.
Caption: Generic Kinase Inhibitor Signaling Pathway.
Caption: In Vivo Anticancer Study Workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Celecoxib prevents tumor growth in vivo without toxicity to normal gut: lack of correlation between in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Structure-Activity Relationships in Pyrazole-Based Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole and pyrazoline analogs as inhibitors of monoamine oxidase (MAO), enzymes crucial in the metabolism of neurotransmitters. While direct SAR studies on [2-(1H-pyrazol-1-yl)butyl]amine analogs are not extensively available in the reviewed literature, this guide synthesizes findings from structurally related pyrazole and pyrazoline derivatives to offer valuable insights for the design and development of novel MAO inhibitors. The data presented here is compiled from various studies focusing on the synthesis and biological evaluation of these heterocyclic compounds against MAO-A and MAO-B isoforms.
Quantitative Data Summary
The inhibitory activities of various pyrazole and pyrazoline derivatives against human MAO-A and MAO-B are summarized in the tables below. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, allows for a direct comparison of the potency and selectivity of these analogs.
Table 1: Inhibitory Activity of 2-Pyrazoline-1-ethanone Derivatives against hMAO-A [1]
| Compound | Substituent (C3 Phenyl Ring) | Substituent (C5 Phenyl Ring) | N1 Substituent | hMAO-A IC50 (μM) |
| 7h | 4-Cl | 4-F | Bromo | 2.40 |
| 12c | 4-F | 4-Cl | Piperidinyl | 2.00 |
| Clorgyline (Control) | - | - | - | 2.76 |
Table 2: Inhibitory Activity of 3,5-Diaryl Pyrazoline Analogs against MAO-A [2]
| Compound | R1 | R2 | R3 | MAO-A IC50 (μM) |
| Analog 1 | H | H | H | >100 |
| Analog 2 | OCH3 | H | H | 0.85 |
| Analog 3 | Cl | H | H | 0.12 |
Table 3: Inhibitory Activity of Curcumin-Based Pyrazoline Analogs against hMAO-A and hMAO-B [3]
| Compound | Substitution at 1N of Pyrazoline | hMAO-A Ki (μM) | hMAO-B Ki (μM) | Selectivity Index (SI) for hMAO-A |
| 4 | Unsubstituted | 5.02 ± 0.20 | 0.35 ± 0.02 | 14.34 |
| 7 | Tosyl | 0.06 ± 0.003 | >600 | 1.02 x 10⁻⁵ |
| Moclobemide (Control) | - | 0.11 ± 0.01 | 2.24 ± 0.14 | 0.049 |
| Selegiline (Control) | - | 16.9 ± 0.9 | 0.38 ± 0.01 | 44.44 |
Table 4: Inhibitory Activity of N-acetyl/N-thiocarbamoyl Pyrazoline Derivatives against hMAO-A and hMAO-B [4]
| Compound | N1 Substituent | C3 Substituent | C5 Substituent | hMAO-A IC50 (μM) | hMAO-B IC50 (μM) | Selectivity Index (SI) |
| (S)-P1 | Acetyl | Methoxy-phenyl | Phenyl | 46.6 | >100 | - |
| (R)-P1 | Acetyl | Methoxy-phenyl | Phenyl | 50.6 | >100 | - |
| P8 | Acetyl | Phenyl | p-Prenyloxyaryl | >100 | 2.29 | 43.67 (for B) |
| P9 | Acetyl | o-Methyl-phenyl | p-Prenyloxyaryl | 9.13 | 27.3 | 0.33 (for A) |
| P10 | Acetyl | m-Methyl-phenyl | p-Prenyloxyaryl | 86.8 | 3.22 | 26.96 (for B) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the reviewed literature for the synthesis and evaluation of pyrazole-based MAO inhibitors.
General Synthesis of 2-Pyrazoline Derivatives: [5][6]
Chalcone intermediates are synthesized via a Claisen-Schmidt condensation of an appropriately substituted acetophenone with a substituted benzaldehyde in the presence of a base like sodium hydroxide in ethanol. The resulting chalcone is then cyclized by refluxing with hydrazine hydrate or a substituted hydrazine in a suitable solvent such as ethanol or acetic acid to yield the corresponding 2-pyrazoline derivative.
Human Monoamine Oxidase (hMAO) Inhibition Assay: [3][5]
The inhibitory activity of the synthesized compounds against hMAO-A and hMAO-B is determined using a fluorometric method. Recombinant human MAO isoforms are used as the enzyme source. The assay measures the production of hydrogen peroxide (H₂O₂) from a common substrate, such as p-tyramine, using the Amplex Red MAO Assay Kit. The fluorescence generated is proportional to the enzyme activity. The IC50 values are calculated from the concentration-response curves. The reversibility of inhibition is often assessed by dialysis of the enzyme-inhibitor mixture.
Molecular Docking Studies: [1][3]
To understand the binding modes and interactions of the synthesized compounds with the active site of MAO-A and MAO-B, molecular docking simulations are performed. The crystal structures of the enzymes are retrieved from the Protein Data Bank (PDB). The synthesized compounds are docked into the active site of the respective enzyme isoform using software like AutoDock. The docking results help in rationalizing the observed SAR and in designing more potent and selective inhibitors.
Visualizations
Experimental Workflow for Synthesis and Screening
Caption: General workflow for the synthesis and biological evaluation of pyrazoline-based MAO inhibitors.
Monoamine Oxidase Inhibition Pathway
Caption: Simplified diagram illustrating the inhibition of monoamine oxidase by pyrazole analogs.
References
- 1. Design and synthesis of novel 2-pyrazoline-1-ethanone derivatives as selective MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of selective and reversible pyrazoline based MAO-A inhibitors: Synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazoline based MAO inhibitors: synthesis, biological evaluation and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of [2-(1H-pyrazol-1-yl)butyl]amine and Standard-of-Care Drugs in Oncology and Inflammation
Disclaimer: The compound "[2-(1H-pyrazol-1-yl)butyl]amine" is not a recognized therapeutic agent with established clinical or preclinical data in the public domain. This guide serves as a template to illustrate how such a compound, representative of the broader class of pyrazole derivatives, could be compared against current standard-of-care treatments in oncology and inflammation. The data and experimental details provided are hypothetical and for illustrative purposes only.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications.[1][2] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antidepressant effects.[3][4][5] This guide will explore the potential efficacy of a hypothetical pyrazole-containing compound, this compound, in two key therapeutic areas: oncology and inflammation, by comparing it to established standard-of-care drugs.
Section 1: Comparison in Oncology
Recent advancements in drug discovery have highlighted the potential of pyrazole derivatives as anticancer agents, with some acting as kinase inhibitors.[2][6] For this comparison, we will use the well-established chemotherapeutic agent Doxorubicin and the targeted therapy Ibrutinib as the standard-of-care.
A crucial aspect of evaluating a new chemical entity is its in vitro cytotoxicity against various cancer cell lines and its in vivo efficacy in animal models. The following table summarizes hypothetical data comparing this compound with Doxorubicin and Ibrutinib.
| Parameter | This compound | Doxorubicin | Ibrutinib | Cell Line/Tumor Model |
| IC₅₀ (nM) | 150 | 50 | 5 | MCF-7 (Breast Cancer) |
| 200 | 80 | 10 | A549 (Lung Cancer) | |
| 120 | 60 | N/A | SF-268 (CNS Cancer) | |
| Tumor Growth Inhibition (%) | 65 | 75 | 85 | Xenograft Mouse Model (MCF-7) |
| Apoptosis Induction (%) | 70 | 80 | 90 | Flow Cytometry (MCF-7) |
In Vitro Cytotoxicity Assay (MTT Assay):
-
Cancer cell lines (MCF-7, A549, SF-268) were seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
The cells were then treated with various concentrations of this compound, Doxorubicin, or Ibrutinib for 48 hours.
-
After treatment, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours.
-
The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader.
-
The IC₅₀ values were calculated from the dose-response curves.
In Vivo Tumor Xenograft Study:
-
Female athymic nude mice were subcutaneously inoculated with 5x10⁶ MCF-7 cells.
-
When the tumors reached a volume of approximately 100 mm³, the mice were randomized into treatment groups.
-
The groups received intraperitoneal injections of this compound (10 mg/kg), Doxorubicin (2 mg/kg), Ibrutinib (10 mg/kg), or a vehicle control, daily for 14 days.
-
Tumor volume was measured every two days.
-
At the end of the study, the tumors were excised and weighed, and the percentage of tumor growth inhibition was calculated.
A potential mechanism of action for a pyrazole derivative in cancer could be the inhibition of a key signaling pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Workflow for preclinical evaluation of anticancer efficacy.
Section 2: Comparison in Inflammation
Pyrazole derivatives are well-known for their anti-inflammatory properties, with Celecoxib, a selective COX-2 inhibitor, being a prime example.[7] This section compares the hypothetical anti-inflammatory efficacy of this compound with the standard-of-care nonsteroidal anti-inflammatory drug (NSAID), Celecoxib .
The anti-inflammatory potential of a compound can be assessed by its ability to inhibit key inflammatory enzymes and reduce inflammation in animal models.
| Parameter | This compound | Celecoxib | Assay/Model |
| COX-1 IC₅₀ (µM) | 25 | 15 | Enzyme Inhibition Assay |
| COX-2 IC₅₀ (µM) | 0.5 | 0.04 | Enzyme Inhibition Assay |
| COX-2 Selectivity Index | 50 | 375 | (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Paw Edema Inhibition (%) | 60 | 75 | Carrageenan-induced Paw Edema (Rat) |
| PGE₂ Reduction (%) | 55 | 70 | LPS-stimulated Macrophages |
COX Enzyme Inhibition Assay:
-
Recombinant human COX-1 and COX-2 enzymes were used.
-
The enzymes were pre-incubated with various concentrations of this compound or Celecoxib for 15 minutes.
-
The reaction was initiated by the addition of arachidonic acid.
-
The production of prostaglandin E₂ (PGE₂) was measured using an enzyme immunoassay (EIA).
-
IC₅₀ values were determined from the concentration-inhibition curves.
Carrageenan-induced Paw Edema Model:
-
Male Wistar rats were administered this compound (20 mg/kg), Celecoxib (10 mg/kg), or a vehicle control orally.
-
One hour later, 0.1 mL of 1% carrageenan solution was injected into the sub-plantar region of the right hind paw.
-
The paw volume was measured at 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema was calculated by comparing the paw volume of the treated groups with the control group.
The primary mechanism of action for many anti-inflammatory drugs is the inhibition of the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.
Caption: Selective inhibition of COX-2 by this compound.
Caption: Workflow for preclinical evaluation of anti-inflammatory efficacy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
Comparative Guide to Analytical Methods for Pyrazole Derivatives: A Focus on HPLC Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of pyrazole derivatives. While specific methods for "[2-(1H-pyrazol-1-yl)butyl]amine" are not publicly available, the following protocols for structurally similar compounds offer a strong foundation for developing a validated analytical method. The data presented here is derived from published methodologies for other pyrazole-containing molecules and should be adapted and validated for the specific analyte of interest.
Comparison of HPLC Methods for Pyrazole Derivatives
The two methods presented below utilize Reversed-Phase HPLC (RP-HPLC) with UV detection, a common and robust approach for the quantification of pharmaceutical compounds. Key differences lie in the chromatographic conditions, including the column, mobile phase composition, and detection wavelength.
| Parameter | Method 1: Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole[1] | Method 2: Analysis of a Pyrazoline Derivative[2] |
| Stationary Phase (Column) | C18 (250 mm x 4.6 mm, 5 µm)[1] | Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic acid in Water (75:25 v/v)[1] | 0.1% Trifluoroacetic acid and Methanol (20:80 v/v)[2] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] |
| Detection Wavelength | 237 nm[1] | 206 nm[2] |
| Injection Volume | 20 µL[1] | 5.0 µL[2] |
| Column Temperature | 40°C[1] | 25 ± 2°C[2] |
| Run Time | 10 minutes[1] | 10 minutes[2] |
Performance Characteristics
Method validation parameters are crucial for assessing the reliability and suitability of an analytical method. The following table summarizes the reported performance data for the two methods.
| Validation Parameter | Method 1[1] | Method 2[2] |
| Linearity Range | 2.5 - 50 µg/mL[1] | 50 - 150 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[1] | 0.998[2] |
| Limit of Detection (LOD) | 2.43 µg/mL[1] | 4 µg/mL[2] |
| Limit of Quantification (LOQ) | 7.38 µg/mL[1] | 15 µg/mL[2] |
| Accuracy (% Recovery) | 98% - 102%[1] | Not explicitly stated |
| Precision (% RSD) | < 2%[1] | Within acceptable limits[2] |
Experimental Protocols
Detailed methodologies are essential for replicating and adapting these analytical methods.
Method 1: Protocol for 5-Hydrazinyl-4-phenyl-1H-pyrazole
1. Reagents and Materials: [1]
-
5-Hydrazinyl-4-phenyl-1H-pyrazole reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
2. Preparation of Solutions: [1]
-
Mobile Phase: A mixture of Acetonitrile and 0.1% Trifluoroacetic acid in water (75:25 v/v) is prepared, filtered through a 0.45 µm membrane filter, and degassed.
-
Standard Stock Solution (100 µg/mL): 10 mg of the reference standard is accurately weighed and dissolved in 100 mL of methanol.
-
Working Standard Solutions: A series of dilutions ranging from 2.5 to 50 µg/mL are prepared from the stock solution using the mobile phase as the diluent.
3. Sample Preparation: [1]
-
Bulk Drug: An accurately weighed quantity of the sample is dissolved in methanol and then diluted with the mobile phase to a final concentration within the linearity range.
-
Formulation: A known amount of the formulation is extracted with a suitable solvent, followed by dilution with the mobile phase to the desired concentration.
-
All sample solutions are filtered through a 0.45 µm syringe filter before injection.
Method 2: Protocol for a Pyrazoline Derivative
1. Reagents and Materials: [2]
-
Pyrazoline derivative reference standard
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
2. Preparation of Solutions: [2]
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid and methanol (20:80 v/v).
-
Sample Solution: 60.1 mg of the analyte is dissolved in 100 mL of methanol to prepare a stock solution. This is further diluted to prepare calibration samples of 50, 80, 100, 120, and 150 µg/mL.
3. Sample Preparation: [2]
-
The sample preparation involves a simple "dissolve and dilute" approach using the mobile phase as the diluent to ensure compatibility with the HPLC conditions.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the two HPLC methods described.
Caption: Experimental Workflow for HPLC Method 1.
Caption: Experimental Workflow for HPLC Method 2.
Disclaimer: The analytical methods described in this guide are intended for informational purposes and are based on published data for pyrazole derivatives other than "this compound". These methods have not been specifically validated for the aforementioned compound. Researchers, scientists, and drug development professionals should perform their own method development and validation studies to ensure the accuracy, precision, and suitability of any analytical method for their specific application and analyte. This includes, but is not limited to, specificity, linearity, range, accuracy, precision, and robustness, according to relevant regulatory guidelines.
References
A Researcher's Guide to the Independent Verification of the Biological Target of Novel Pyrazole Compounds
For researchers, scientists, and drug development professionals, the independent verification of a compound's biological target is a critical step in early-stage drug discovery. This guide provides a comparative overview of established experimental methodologies for confirming the molecular target of novel compounds, using the pyrazole-containing molecule, [2-(1H-pyrazol-1-yl)butyl]amine, as a hypothetical candidate.
The pyrazole scaffold is a common motif in medicinal chemistry, with derivatives known to target a wide range of proteins including kinases, proteases, and G-protein coupled receptors.[1][2][3] Given the structural alerts within this compound, a plausible, yet hypothetical, biological target could be a protein kinase. This guide will therefore focus on methods to verify kinase engagement.
We will objectively compare three widely used target verification assays: the in vitro enzyme inhibition assay, the Cellular Thermal Shift Assay (CETSA), and Kinobeads competition binding assays. This guide will provide supporting experimental data in clearly structured tables, detailed methodologies for each key experiment, and visualizations of the experimental workflows and underlying signaling pathways.
Comparative Analysis of Target Verification Methods
The selection of an appropriate method for target validation depends on various factors, including the nature of the target, the availability of reagents, and the desired depth of information. The following table summarizes the key characteristics of three powerful techniques.
| Method | Principle | Advantages | Limitations | Typical Data Output |
| In Vitro Enzyme Inhibition Assay | Measures the effect of a compound on the activity of a purified, isolated enzyme.[4][5][6] | - Direct measure of functional modulation.- Allows for determination of inhibition constants (IC50, Ki).[7]- High-throughput screening is possible.[6] | - Does not confirm target engagement in a cellular context.- Requires purified, active enzyme.- May not reflect physiological conditions. | IC50 values, Ki values, mechanism of inhibition (e.g., competitive, non-competitive).[7] |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[8][9][10] | - Confirms target engagement in intact cells or tissue lysates.[11][12]- Label-free method.- Can be adapted for high-throughput formats.[12] | - Not all protein-ligand interactions result in a significant thermal shift.- Requires a specific antibody for the target protein for detection (e.g., by Western Blot).[11] | Melt curves (protein solubility vs. temperature) and isothermal dose-response curves.[10] |
| Kinobeads Competition Binding Assay | Utilizes immobilized, broad-spectrum kinase inhibitors ("kinobeads") to capture a large portion of the cellular kinome. The test compound competes for binding to its target kinase(s).[13][14][15] | - Allows for unbiased profiling of a compound's selectivity against a large number of kinases simultaneously in a cellular lysate.[16][17]- Identifies both primary targets and potential off-targets.[14] | - Primarily applicable to ATP-competitive inhibitors.[14]- Does not directly measure functional modulation of the target.- Requires specialized reagents and mass spectrometry instrumentation.[15] | Dose-response curves for displacement of kinases from the beads, providing apparent dissociation constants (Kdapp).[15] |
Experimental Protocols and Data Presentation
To illustrate the practical application of these methods, we present hypothetical experimental protocols and data for the characterization of this compound as an inhibitor of a hypothetical kinase, "Kinase X".
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified Kinase X.
Experimental Protocol:
-
Reagent Preparation : Prepare a reaction buffer optimal for Kinase X activity. Prepare serial dilutions of this compound and a known Kinase X inhibitor (positive control) in the reaction buffer. Prepare a solution of purified, recombinant Kinase X and its specific substrate.
-
Reaction Initiation : In a microplate, combine the reaction buffer, the substrate, and either the test compound, positive control, or vehicle (negative control). Initiate the kinase reaction by adding Kinase X.
-
Incubation : Incubate the reaction mixture at the optimal temperature for Kinase X for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination and Detection : Stop the reaction and quantify the amount of product formed. The method of detection will depend on the assay format (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis : Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Hypothetical Data Summary:
| Compound | IC50 (nM) for Kinase X |
| This compound | 150 |
| Known Kinase X Inhibitor | 25 |
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to confirm that this compound engages with Kinase X in a cellular environment.
Experimental Protocol:
-
Cell Treatment : Culture cells that endogenously express Kinase X to an appropriate density. Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.
-
Heating Step : Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
Cell Lysis and Protein Separation : Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by high-speed centrifugation.
-
Protein Detection : Collect the supernatant and quantify the amount of soluble Kinase X at each temperature using Western blotting with an antibody specific for Kinase X.
-
Data Analysis : Generate a "melt curve" by plotting the amount of soluble Kinase X as a function of temperature. A shift in the melt curve to higher temperatures in the presence of the compound indicates target stabilization and therefore engagement.[10] An isothermal dose-response experiment can also be performed at a single, semi-denaturing temperature to quantify the potency of engagement.
Hypothetical Data Summary (Isothermal Dose-Response):
| Compound | EC50 (µM) for Kinase X Stabilization |
| This compound | 2.5 |
| Vehicle Control | No stabilization observed |
Kinobeads Competition Binding Assay
This chemoproteomic approach is used to assess the selectivity of this compound across a large portion of the kinome.
Experimental Protocol:
-
Lysate Preparation : Prepare a lysate from cells that express a broad range of kinases.
-
Competition Binding : Aliquot the lysate and incubate with increasing concentrations of this compound or a vehicle control.
-
Kinase Enrichment : Add kinobeads to each lysate aliquot and incubate to allow for the binding of kinases that are not already bound by the test compound.
-
Elution and Digestion : Wash the beads to remove non-specifically bound proteins. Elute the bound kinases and digest them into peptides.
-
LC-MS/MS Analysis : Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were pulled down by the beads.
-
Data Analysis : For each identified kinase, plot its relative abundance in the pulldown as a function of the concentration of this compound. This will generate dose-response curves, from which the apparent dissociation constants (Kdapp) can be determined for all targeted kinases.[15]
Hypothetical Data Summary:
| Kinase Target | Kdapp (µM) for this compound |
| Kinase X | 0.5 |
| Kinase Y | 15 |
| Kinase Z | > 50 |
Visualizing Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of complex biological and experimental processes.
Caption: Comparative workflow for target verification assays.
Caption: Inhibition of a hypothetical Kinase X signaling pathway.
References
- 1. jocpr.com [jocpr.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.biobide.com [blog.biobide.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 15. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
Comparative In Silico Docking Analysis of [2-(1H-pyrazol-1-yl)butyl]amine with Known Ligands
Introduction
This guide provides a framework for a comparative molecular docking study of the novel compound, [2-(1H-pyrazol-1-yl)butyl]amine. While specific experimental data for this molecule is not yet available in published literature, this document outlines a comprehensive in silico approach to predict its binding affinity and interaction with various protein targets. The methodologies and comparisons are based on established protocols and findings from studies on analogous pyrazole-containing compounds. Pyrazole scaffolds are prevalent in a wide range of pharmaceuticals, exhibiting diverse biological activities.[1] This guide is intended for researchers in drug discovery and computational chemistry, offering a template for evaluating the therapeutic potential of new chemical entities.
The comparative analysis will be conducted against known ligands for three well-established protein targets often implicated in cancer and other diseases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and Carbonic Anhydrase II (hCA II). These targets have been selected based on their relevance in studies of other pyrazole derivatives.[2][3][4]
Experimental Protocols
A detailed methodology for the proposed comparative docking study is outlined below. This protocol is synthesized from standard practices reported in computational drug design literature.[2][5][6]
1. Software and Resources
-
Molecular Docking: AutoDock 4.2 will be employed for all docking simulations, utilizing the Lamarckian genetic algorithm.[2][5]
-
Protein and Ligand Preparation: AutoDockTools (ADT) will be used for preparing protein and ligand files.
-
Visualization: Discovery Studio Visualizer and PyMOL will be used for analyzing and visualizing the docking results.
-
Protein Databank (PDB): Crystal structures of the target proteins will be obtained from the RCSB PDB.
2. Protein Preparation
The crystal structures of the target proteins will be downloaded from the PDB database. The selected PDB IDs are:
-
VEGFR-2: 2QU5
-
CDK2: 2VTO
-
hCA II: 2VVA
The preparation of the proteins will involve the following steps:
-
Removal of all water molecules and heteroatoms from the protein structure.
-
Addition of polar hydrogen atoms to the protein.
-
Assignment of Kollman charges to the protein.
-
The prepared protein structures will be saved in the PDBQT format for use in AutoDock.
3. Ligand Preparation
The 3D structure of this compound will be generated using ChemDraw and Chem3D. The structures of the known ligands will be extracted from their respective PDB complexes or drawn and optimized. The ligands to be used for comparison are:
-
Sorafenib (for VEGFR-2)
-
Staurosporine (for CDK2)
-
Acetazolamide (for hCA II)
The ligand preparation will include:
-
Energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).
-
Detection of the rotatable bonds.
-
Assignment of Gasteiger charges.
-
The prepared ligands will be saved in the PDBQT format.
4. Molecular Docking Simulation
For each protein-ligand pair, a grid box will be defined to encompass the active site of the protein. The grid parameters will be set to a size of 60x60x60 Å with a spacing of 0.375 Å. The docking simulations will be performed using the Lamarckian genetic algorithm with the following parameters:
-
Number of GA Runs: 10
-
Population Size: 150
-
Maximum Number of Evaluations: 2,500,000
The docking results will be clustered based on the root-mean-square deviation (RMSD) and ranked according to their binding energy. The pose with the lowest binding energy will be selected for further analysis.
Data Presentation
The following tables summarize the hypothetical docking results for this compound in comparison to the known ligands.
Table 1: Comparative Docking Scores and Binding Energies
| Target Protein | Ligand | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |
| VEGFR-2 | This compound | -8.5 | 0.58 |
| Sorafenib (Known Ligand) | -10.2 | 0.05 | |
| CDK2 | This compound | -7.9 | 1.45 |
| Staurosporine (Known Ligand) | -11.5 | 0.01 | |
| hCA II | This compound | -7.2 | 4.32 |
| Acetazolamide (Known Ligand) | -6.8 | 8.91 |
Table 2: Hydrogen Bond Interactions and Interacting Residues
| Target Protein | Ligand | Number of H-Bonds | Key Interacting Amino Acid Residues |
| VEGFR-2 | This compound | 3 | Cys919, Asp1046, Glu885 |
| Sorafenib (Known Ligand) | 4 | Cys919, Asp1046, His1026, Phe1047 | |
| CDK2 | This compound | 2 | Leu83, Asp145 |
| Staurosporine (Known Ligand) | 5 | Glu81, Leu83, Asp86, Gln131, Asn132 | |
| hCA II | This compound | 4 | His94, His96, His119, Thr199 |
| Acetazolamide (Known Ligand) | 3 | His94, Thr199, Thr200 |
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway, a key regulator of angiogenesis.
Comparative Docking Workflow
Caption: Workflow for the comparative molecular docking study.
This guide presents a hypothetical yet scientifically grounded comparative docking study for this compound. The presented data, while illustrative, suggests that the compound may exhibit inhibitory activity against VEGFR-2, CDK2, and hCA II. The predicted binding energies indicate potentially moderate to good affinity, warranting further investigation. Specifically, its notable hypothetical performance against Carbonic Anhydrase II, comparable to the known inhibitor Acetazolamide, suggests a promising avenue for exploration. The detailed protocol and structured data presentation provide a robust framework for future in silico and subsequent in vitro validation of these findings. Experimental validation is crucial to confirm these computational predictions and to fully elucidate the therapeutic potential of this compound.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. arabjchem.org [arabjchem.org]
Assessing the Selectivity of Pyrazole Derivatives Against Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Assessment of Cytotoxicity and Selectivity
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potential of a compound. A lower IC50 value indicates a higher potency. The selectivity index (SI) is often calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line (SI = IC50 normal cell / IC50 cancer cell). A higher SI value is indicative of greater selectivity for cancer cells.
The following tables summarize the cytotoxic activity of several pyrazole derivatives against a panel of human cancer cell lines and, where available, non-cancerous cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 29 (Pyrazole) | MCF7 | Breast Cancer | 17.12 | Doxorubicin | 4.30 - 5.17 |
| HepG2 | Liver Cancer | 10.05 | |||
| A549 | Lung Cancer | 29.95 | |||
| Caco2 | Colon Cancer | 25.24 | |||
| Compounds 57 & 58 (Pyrazolo[3,4-b]pyridine) | HepG2 | Liver Cancer | 3.11 - 4.91 | Doxorubicin | 4.30 - 5.17 |
| MCF7 | Breast Cancer | 4.06 - 4.24 | |||
| HeLa | Cervical Cancer | ||||
| WISH | Normal | > Doxorubicin | |||
| W138 | Normal | > Doxorubicin | |||
| PYRIND (Pyrazole derivative) | MCF7 | Breast Cancer | 39.7 ± 5.8 | - | - |
| TOSIND (Pyrazole derivative) | MDA-MB-231 | Breast Cancer | 17.7 ± 2.7 | - | - |
| MS7 (Pyrazole-chalcone hybrid) | HSC-2 | Oral Squamous Cell Carcinoma | 2.8 | 5-FU | Not specified |
| Normal Oral Cells | Normal | >247.4 (High Selectivity) | |||
| MS8 (Pyrazole-chalcone hybrid) | HSC-2 | Oral Squamous Cell Carcinoma | 3.6 | 5-FU | Not specified |
| Normal Oral Cells | Normal | >169.0 (High Selectivity) |
Table 1: Cytotoxic activity (IC50) of selected pyrazole derivatives against various cancer cell lines.[1][3][4][5][6]
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the assessment of anticancer compound selectivity.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., pyrazole derivatives) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death induced by a compound, apoptosis and cell cycle progression can be analyzed using flow cytometry.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining:
-
For Apoptosis: Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI, to detect late apoptotic and necrotic cells).
-
For Cell Cycle: Cells are harvested, fixed (e.g., with 70% ethanol), and stained with a DNA-intercalating dye such as PI.
-
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.
-
Data Interpretation:
-
Apoptosis: The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, necrotic) is quantified.
-
Cell Cycle: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed to determine if the compound induces cell cycle arrest. Some studies have shown that pyrazole-based compounds can cause cell cycle arrest at the G2/M phase.[5][7]
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: Experimental workflow for assessing the selectivity of a novel compound.
Many pyrazole derivatives exert their anticancer effects by inhibiting specific signaling pathways that are often dysregulated in cancer. The PI3K/Akt pathway is one such critical pathway involved in cell survival and proliferation.
Caption: Simplified PI3K/Akt signaling pathway and potential inhibition by pyrazole derivatives.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Potential Mechanism of Action of [2-(1H-pyrazol-1-yl)butyl]amine
Disclaimer: To date, no peer-reviewed studies have been published that specifically investigate the mechanism of action of [2-(1H-pyrazol-1-yl)butyl]amine. Therefore, this guide provides a comparative analysis of potential mechanisms based on the known activities of structurally related pyrazole derivatives. The information presented is intended for research and drug development professionals and should be interpreted as a hypothetical framework for further investigation.
The pyrazole nucleus is a versatile scaffold found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities.[1][2][3][4][5][6][7] The specific substitutions on the pyrazole ring and its side chains dictate the compound's interaction with biological targets.[8] Given the structure of this compound, which features an alkylamine side chain, its potential mechanisms of action could be diverse, ranging from enzyme inhibition to receptor modulation.
This guide explores three potential mechanisms of action based on evidence from analogous compounds: Cyclooxygenase-2 (COX-2) inhibition, Monoamine Oxidase (MAO) inhibition, and Cannabinoid Receptor 1 (CB1) antagonism.
Cyclooxygenase-2 (COX-2) Inhibition
Many pyrazole derivatives are well-known for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes.[8][9] Celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core and selectively inhibits COX-2.[10]
Comparative Data for COX-2 Inhibitors
| Compound | Target | IC50 (µM) | Assay System | Reference |
| Celecoxib | COX-2 | 0.04 | Human recombinant enzyme | [10] |
| Compound 33 (1,5-diaryl pyrazole derivative) | COX-2 | 2.52 | Ovine COX-2 | [8][9] |
| Thiohydantoin derivatives with pyrazole core (36–39 ) | COX-2 | - | (ED50 = 55–62 μmol/kg in vivo) | [8] |
Potential Signaling Pathway: Inhibition of Prostaglandin Synthesis
Caption: Hypothetical inhibition of the COX-2 pathway by this compound.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric prostaglandin detection kit
-
Test compound: this compound
-
Reference compound: Celecoxib
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplates
Procedure:
-
Prepare a series of dilutions of the test compound and the reference compound in the assay buffer.
-
In a 96-well plate, add the COX-2 enzyme to each well.
-
Add the different concentrations of the test compound or reference compound to the respective wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme with the compounds for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction according to the detection kit's instructions.
-
Measure the amount of prostaglandin produced using a plate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Monoamine Oxidase (MAO) Inhibition
Certain pyrazoline derivatives, which are structurally related to pyrazoles, have been shown to inhibit monoamine oxidases (MAOs), enzymes crucial for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[11][12][13] This suggests a potential role for pyrazole-containing compounds in neurological disorders.[11][12]
Comparative Data for MAO Inhibitors
| Compound | Target | IC50 (µM) | Assay System | Reference |
| Pyrazoline derivative EH7 | MAO-B | 0.063 | Human MAO-B | [13] |
| Compound 52 (hydroxyphenyl on pyrazole ring) | MAO | 0.0088 | Not specified | [9] |
| Pyrazoline derivatives from chalcones | MAO-A | - | Selective for MAO-A | [13] |
Potential Signaling Pathway: Modulation of Neurotransmitter Levels
Caption: Hypothetical MAO inhibition by this compound.
Experimental Protocol: In Vitro MAO Inhibition Assay
Objective: To determine the IC50 of this compound for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Test compound: this compound
-
Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors.
-
In separate 96-well plates for MAO-A and MAO-B, add the respective enzyme to each well.
-
Add the diluted compounds to the wells. Include controls without any inhibitor.
-
Pre-incubate the enzyme and compounds for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the appropriate MAO substrate.
-
Incubate for a set time (e.g., 30 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stop solution).
-
Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration.
-
Determine the IC50 values for MAO-A and MAO-B by plotting the percentage of inhibition against the log of the compound concentration.
Cannabinoid Receptor 1 (CB1) Antagonism
A notable class of pyrazole derivatives acts as antagonists for the cannabinoid receptor 1 (CB1).[14] Rimonabant, a well-known CB1 antagonist, features a pyrazole core and was developed as an anti-obesity drug.[6] The structure-activity relationship studies of these compounds have provided insights into the key structural features required for potent CB1 antagonism.[14]
Comparative Data for CB1 Antagonists
| Compound | Target | Ki (nM) | Assay System | Reference |
| SR141716A (Rimonabant) | CB1 | 1.8 | Rat brain membranes | [14] |
| Iodinated pyrazole derivative | CB1 | Potent | Brain CB1 receptor binding | [14] |
Potential Signaling Pathway: Blockade of CB1 Receptor Activation
Caption: Hypothetical antagonism of the CB1 receptor by this compound.
Experimental Protocol: Radioligand Binding Assay for CB1 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing human CB1 receptors
-
Radioligand (e.g., [3H]CP-55,940)
-
Test compound: this compound
-
Reference compound: SR141716A (Rimonabant)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound and the reference compound.
-
In test tubes, combine the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test or reference compound.
-
Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).
-
Incubate the mixture at a specific temperature (e.g., 30°C) for a defined time (e.g., 90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by analyzing the displacement of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
The diverse pharmacological activities of pyrazole derivatives suggest that this compound could potentially act through various mechanisms, including but not limited to COX-2 inhibition, MAO inhibition, and CB1 receptor antagonism. The provided experimental protocols offer a starting point for elucidating the precise mechanism of action of this compound. Further in-depth studies, including in vivo models and broader screening against a panel of receptors and enzymes, are necessary to fully characterize its pharmacological profile.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijnrd.org [ijnrd.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 8. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 9. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. citedrive.com [citedrive.com]
- 13. researchgate.net [researchgate.net]
- 14. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of [2-(1H-Pyrazol-1-yl)butyl]amine Production
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazole-containing compounds is of significant interest in medicinal chemistry due to their prevalence in a wide array of therapeutic agents. This guide provides a comparative analysis of potential synthetic routes for the production of [2-(1H-pyrazol-1-yl)butyl]amine, a model N-alkylated aminopyrazole. As no direct synthesis for this specific molecule has been reported in the reviewed literature, this guide benchmarks the efficiency of analogous synthetic strategies that can be adapted for its production. The comparison focuses on key performance indicators such as reaction yield, conditions, and substrate scope, supported by experimental data from published literature.
Comparative Analysis of Synthetic Strategies
Three primary strategies for the synthesis of N-alkyl aminopyrazoles are compared:
-
Strategy A: Direct N-Alkylation of a Pre-formed Pyrazole Ring. This approach involves the direct attachment of the butylamine side chain, or a precursor, to the nitrogen of the pyrazole ring.
-
Strategy B: Pyrazole Ring Formation from a Primary Amine. In this strategy, the pyrazole ring is constructed from a precursor that already contains the butylamine moiety.
-
Strategy C: Post-Synthetic Modification of a Functionalized Pyrazole. This method involves synthesizing a pyrazole with a reactive handle, which is then elaborated to introduce the aminobutyl side chain.
The following table summarizes the quantitative data for representative examples of these strategies.
| Strategy | Method | Substrates | Catalyst/Reagent | Reaction Time | Temperature | Yield (%) | Reference |
| A | Enzymatic N-Alkylation | 3-Methylpyrazole, Iodomethane | Engineered Methyltransferase | 40 h | 37 °C | 37 (isolated) | [1][2] |
| A | Acid-Catalyzed N-Alkylation | 4-Chloropyrazole, Phenethyl trichloroacetimidate | Camphorsulfonic acid (CSA) | 4 h | Reflux | 77 (isolated) | [3] |
| A | Michael Addition (Catalyst-Free) | Pyrazole, Acrylonitrile | None | 24 h | 25 °C | >90 | [4] |
| B | One-Pot from Primary Amine | Tryptamine, 2,4-Pentanedione | O-(4-nitrobenzoyl)hydroxylamine | 1.5 h | 85 °C | 30 (isolated) | [5][6] |
| B | One-Pot from Primary Amine | 2,4,4-Trimethylpentan-2-amine, 2,4-Pentanedione | O-(4-nitrobenzoyl)hydroxylamine | 1.5 h | 85 °C | 38 (isolated) | [5][6] |
| C | One-Pot Reductive Amination | 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, p-Methoxybenzaldehyde | NaBH4 | 4 h | 25 °C | 88 (isolated) | [7] |
| C | Michael Addition to Nitroalkene | 3-Aminopyrazole, trans-β-Nitrostyrene | None | Not Specified | Not Specified | High Yield | [8] |
Experimental Protocols
Strategy A: Enzymatic N-Alkylation of Pyrazole
This protocol is adapted from a preparative scale synthesis of 1-methyl-5-cyclopropylpyrazole.[1]
Materials:
-
3-Cyclopropylpyrazole
-
Iodomethane
-
Engineered methyltransferase enzyme system (v36 and NSA-synthase)
-
Buffer solution (e.g., potassium phosphate buffer)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a suitable reaction vessel, dissolve the pyrazole substrate (1.0 mmol) in the buffer solution.
-
Add the engineered enzymes (e.g., 50 µM each).
-
Add iodomethane (e.g., 10 equivalents).
-
The reaction mixture is incubated at 37 °C for 40 hours with gentle agitation.
-
Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the N-alkylated pyrazole.
Strategy B: One-Pot Synthesis from a Primary Amine
This protocol is a general procedure for the synthesis of N-alkyl pyrazoles from primary amines.[5][6]
Materials:
-
Primary amine (e.g., 2-aminobutane as a precursor to the target molecule) (1.0 mmol)
-
2,4-Pentanedione (1.1 mmol)
-
O-(4-nitrobenzoyl)hydroxylamine (1.5 mmol)
-
Dimethylformamide (DMF) (5.0 mL)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of the primary amine in DMF, add 2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine.
-
Heat the reaction mixture at 85 °C for 1.5 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the N-substituted pyrazole.
Strategy C: One-Pot Reductive Amination of an Aminopyrazole
This protocol describes the synthesis of an N-alkylated 5-aminopyrazole.[7]
Materials:
-
5-Aminopyrazole derivative (1.0 mmol)
-
Aldehyde (e.g., butanal) (1.0 mmol)
-
Methanol
-
Sodium borohydride (NaBH4) (1.5 mmol)
-
Saturated aqueous NaHCO3 solution
-
Ethyl acetate
Procedure:
-
A mixture of the 5-aminopyrazole and the aldehyde in methanol is stirred at room temperature to form the imine intermediate. The reaction can be heated to facilitate imine formation.
-
After cooling the mixture to 0 °C, sodium borohydride is added portion-wise over 15 minutes.
-
The reaction is then stirred at room temperature for 4 hours.
-
The reaction is quenched by the addition of a saturated aqueous NaHCO3 solution.
-
The aqueous solution is extracted with ethyl acetate.
-
The combined organic extracts are dried with anhydrous sodium sulfate.
-
After removal of the solvent, the crude product is purified by flash chromatography.
Visualizations
Caption: Overview of synthetic strategies for N-alkyl aminopyrazoles.
Caption: Workflow for selecting an optimal synthetic route.
References
- 1. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of [2-(1H-pyrazol-1-yl)butyl]amine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible disposal of chemical compounds is a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of [2-(1H-pyrazol-1-yl)butyl]amine, ensuring compliance with safety regulations and minimizing environmental impact. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as a potentially hazardous substance, is mandatory.[1][2][3]
Immediate Safety and Handling
Before beginning any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including a laboratory coat, chemical-resistant gloves, and safety goggles.[3] All handling of the compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation of any potential vapors.
Core Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service.[1][4] This ensures that the compound is managed in an environmentally responsible and compliant manner.
Step 1: Waste Segregation
Proper segregation is the foundational step to prevent accidental chemical reactions and ensure correct disposal.[1][5]
-
Solid Waste:
-
Collect any unused or expired solid this compound in a dedicated, clearly labeled, and sealable container.[1]
-
Contaminated materials such as weighing paper, pipette tips, and gloves that have come into direct contact with the compound should also be placed in this designated solid chemical waste container.[1][3]
-
-
Liquid Waste:
Step 2: Containerization and Labeling
Proper containment and labeling are crucial for safe storage and transport of chemical waste.
-
Use containers that are in good condition, free of leaks, and made of a material compatible with amine and pyrazole compounds.[4][6] The original container is often a suitable choice.[7]
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[6][8]
Step 3: Storage
Store sealed waste containers in a designated, well-ventilated, and secure chemical waste storage area.[1][9] This area should be cool and dry, and containers of incompatible materials should be segregated using physical barriers or secondary containment.[1][9]
Step 4: Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[1][4][8] Provide them with a detailed inventory of the waste. High-temperature incineration is a common and effective disposal method for such compounds.[3]
Under no circumstances should this compound or its solutions be disposed of down the drain. [1][10]
Disposal of Empty Containers and Contaminated Glassware
-
Empty Containers: Containers that previously held this compound should be triple-rinsed with a suitable solvent.[6][11][12] The rinsate from these washings must be collected and disposed of as liquid hazardous waste.[6][12] After triple-rinsing, the container's label should be defaced or removed, and it can then be disposed of as regular laboratory glass or plastic waste.[11][12]
-
Contaminated Glassware: Reusable glassware that has been in contact with the compound should be decontaminated. Rinse the glassware three times with an appropriate solvent, collecting the rinsate as hazardous waste.[12] Following the initial rinse, wash the glassware with a standard laboratory detergent and then perform a final rinse with deionized water before drying and reuse.[12]
Hazard Profile and Data Summary
Due to the lack of specific data for this compound, the hazard profile is inferred from the general properties of amine and pyrazole compounds. This information necessitates treating the compound as hazardous.
| Parameter | Guideline/Information | Citation |
| Waste Classification | Hazardous Waste | [6] |
| Disposal Method | Licensed Chemical Waste Disposal Service (e.g., Incineration) | [1][4][10] |
| Drain Disposal | Prohibited | [1][10] |
| Solid Waste | Segregate in a labeled, sealed container. | [1] |
| Liquid Waste | Segregate in a labeled, sealed container. | [1] |
| Empty Containers | Triple-rinse, collect rinsate as hazardous waste, deface label. | [6][11][12] |
| Personal Protective Equipment | Safety glasses, gloves, lab coat. | [1] |
| Storage | Cool, dry, well-ventilated, segregated area. | [1][9] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. benchchem.com [benchchem.com]
Personal protective equipment for handling [2-(1H-pyrazol-1-yl)butyl]amine
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling [2-(1H-pyrazol-1-yl)butyl]amine. The following procedures are based on the known hazards of structurally similar pyrazole and amine compounds and are intended to ensure the safe handling, storage, and disposal of this substance.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or explosion.[4] | Protects against splashes of the chemical which can cause serious eye damage.[1][5] |
| Hand Protection | Chemical-Resistant Gloves | Double gloving with nitrile or neoprene gloves is recommended.[4] Check manufacturer's guidelines for chemical resistance. | Prevents skin contact, as related compounds can be toxic or corrosive upon dermal absorption.[2][6] |
| Body Protection | Laboratory Coat or Coveralls | Flame-retardant and chemical-resistant lab coat or coveralls.[1] Ensure cuffs are tucked into gloves. | Protects skin from accidental spills and contamination.[7] |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator may be necessary if working with powders or in poorly ventilated areas to prevent inhalation of dust or vapors.[4][7] A chemical cartridge respirator is required for large spills.[8] | Amines can be toxic if inhaled, causing respiratory irritation.[1][9] |
| Foot Protection | Closed-toe Shoes | Substantial, closed-toe shoes that cover the entire foot.[4] | Protects feet from spills and falling objects. |
Safe Handling and Operational Plan
A systematic approach is crucial when working with potentially hazardous chemicals. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Storage and Disposal Plan
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5][10]
-
Keep containers tightly closed to prevent the release of vapors and protect from moisture.[5][11]
-
Store in a designated and clearly labeled area.
-
Large containers should be stored below eye level.[12]
Disposal:
-
All waste containing this compound should be considered hazardous waste.[5]
-
Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[5][11] Do not pour down the drain.[13]
-
Collect waste in designated, properly labeled, and sealed containers.[14]
-
Contaminated PPE should be disposed of as hazardous waste.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Situation | First Aid / Spill Response |
| Skin Contact | Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[11] Seek immediate medical attention.[5] |
| Eye Contact | Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[5][11] Continue rinsing. Seek immediate medical attention.[5] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[5][11] If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[5] Rinse mouth with water.[15] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5] |
| Small Spill | Alert others in the area.[14] Wearing appropriate PPE, absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5][11] Clean the spill area with a suitable decontaminating agent. |
| Large Spill | Evacuate the area immediately. Alert your institution's emergency response team. |
By adhering to these guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. fishersci.at [fishersci.at]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. pppmag.com [pppmag.com]
- 9. Amines | RPS [rpsgroup.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. fishersci.com [fishersci.com]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. youtube.com [youtube.com]
- 15. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
